BP14979
説明
BP-14979 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
特性
CAS番号 |
1000036-77-0 |
|---|---|
分子式 |
C23H34N4O2 |
分子量 |
398.5 g/mol |
IUPAC名 |
N-[4-[2-[4-(3-cyanophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |
InChI |
InChI=1S/C23H34N4O2/c1-29-16-10-23(28)25-21-7-5-19(6-8-21)9-11-26-12-14-27(15-13-26)22-4-2-3-20(17-22)18-24/h2-4,17,19,21H,5-16H2,1H3,(H,25,28) |
InChIキー |
PLMAPPWZOQMTBI-UHFFFAOYSA-N |
正規SMILES |
COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BP14979; BP 14979; BP-14979; BP1,4979; BP 1,4979; BP-1,4979; BP1.4979; BP 1.4979; BP-1.4979. |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BP14979
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BP14979 is a novel pharmaceutical agent characterized as a potent and selective partial agonist for the dopamine (B1211576) D3 receptor (DRD3), with a significantly lower affinity for the dopamine D2 receptor (DRD2). This unique pharmacological profile positions this compound as a modulator of the dopaminergic system, with potential therapeutic applications in a range of neurological and psychiatric disorders. Its mechanism of action is centered on its ability to differentially modulate DRD3 signaling depending on the endogenous dopamine levels, acting as a functional antagonist in hyperdopaminergic states and as an agonist in hypodopaminergic conditions. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective Dopamine D3 Receptor Partial Agonism
The primary mechanism of action of this compound is its high-affinity binding to and partial agonism at the dopamine D3 receptor. As a partial agonist, this compound possesses an intrinsic activity that is lower than that of the endogenous full agonist, dopamine. This property allows it to stabilize the receptor in a state of moderate activity.
In environments with high concentrations of dopamine, such as those implicated in certain psychiatric disorders, this compound competes with endogenous dopamine for binding to DRD3. Due to its lower intrinsic activity, this competition results in a net decrease in receptor signaling, thereby functioning as an antagonist. Conversely, in conditions of low dopaminergic tone, this compound's agonistic properties prevail, leading to an increase in DRD3 signaling.
This dual functionality allows this compound to act as a homeostatic regulator of the dopaminergic system, a desirable characteristic for therapeutic agents targeting this pathway. Furthermore, this compound exhibits significant selectivity for the DRD3 over the DRD2, which is noteworthy as DRD2 antagonism is often associated with undesirable extrapyramidal side effects and hyperprolactinemia.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | ~1 nM | Human DRD3 | Human | [1] |
| 192 nM | Human DRD2 | Human | [1] | |
| Selectivity | ~200-fold | DRD3 vs. DRD2 | Human | [2] |
| Functional Activity | ||||
| Intrinsic Activity | 32% ± 2.6% | Human DRD3 | Human | [1] |
| EC50 | 0.7 ± 0.3 nM | Human DRD3 | Human | [1] |
| Metabolites | ||||
| Active Metabolite | BP1.6239 | - | Human | [1] |
| Inactive Metabolite | BP1.6197 | - | Human | [1] |
Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound.
| Study Population | Dosing Regimen | Key Findings | Reference |
| Healthy Human Volunteers | Single doses (1, 3, 10, or 30 mg) | Dose-dependent and preferential occupancy of DRD3 over DRD2. | [1][2] |
| Sub-chronic regimen (5-7 days, once or twice daily) | Sustained and preferential DRD3 occupancy. Minimal increase in prolactin levels. | [1] |
Table 2: Summary of Human Positron Emission Tomography (PET) Study Data for this compound.
Signaling Pathways
The binding of this compound to the dopamine D3 receptor initiates a cascade of intracellular signaling events. As a D2-like receptor, DRD3 primarily couples to the Gi/o family of G proteins.
Canonical Gi/o Signaling Pathway
Partial agonism of this compound at the DRD3 receptor leads to the activation of Gi/o proteins. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This is the canonical signaling pathway for DRD3.
Non-Canonical Signaling Pathways
In addition to the canonical Gi/o-cAMP pathway, DRD3 activation can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway. The precise effects of this compound on these non-canonical pathways are a subject of ongoing research but are believed to contribute to its overall pharmacological profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (for determining binding affinity, Ki)
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
This compound (test compound).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, a saturating concentration of the non-specific control, or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining functional activity, EC50 and intrinsic activity)
Objective: To measure the effect of this compound on cAMP production in cells expressing the dopamine D3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
This compound (test compound).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Dopamine (full agonist control).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer and pre-incubate with varying concentrations of this compound or dopamine.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Calculate the intrinsic activity relative to the maximal effect of the full agonist, dopamine.
Conclusion
This compound is a selective dopamine D3 receptor partial agonist with a well-characterized mechanism of action. Its ability to modulate the dopaminergic system in a state-dependent manner, coupled with its selectivity over the D2 receptor, makes it a promising candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working to further elucidate the therapeutic potential of this compound and similar compounds. Future research should continue to explore its effects on non-canonical signaling pathways and its efficacy in relevant animal models of neurological and psychiatric disorders.
References
An In-Depth Technical Guide to BP14979: A Dopamine D3 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP14979 is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor implicated in a variety of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and preclinical and clinical findings. Detailed experimental methodologies for key assays are presented, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts.
Introduction
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and the islands of Calleja. This localization has made the D3 receptor an attractive target for the development of therapeutics for a range of central nervous system (CNS) disorders, including substance use disorders, schizophrenia, and Restless Legs Syndrome. This compound, with its high affinity and partial agonist activity at the D3 receptor, represents a significant tool for elucidating the role of this receptor in health and disease and holds potential as a therapeutic agent.
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits a high affinity for the human dopamine D3 receptor with a Ki of approximately 1 nM.[1] It demonstrates significant selectivity for the D3 receptor over the D2 receptor, with a reported 200-fold selectivity.[1] At the human D2 receptor, this compound acts as an antagonist with a Ki of 192 nM.[1] This selectivity profile is crucial for minimizing the potential side effects associated with D2 receptor modulation, such as extrapyramidal symptoms.
| Receptor | Ligand | Species | K i (nM) | Assay Type | Reference |
| Dopamine D3 | This compound | Human | ~1 | Radioligand Binding | [1] |
| Dopamine D2 | This compound | Human | 192 | Radioligand Binding | [1] |
Functional Activity
As a partial agonist, this compound elicits a submaximal response at the D3 receptor compared to the endogenous full agonist, dopamine. It has an intrinsic activity of 32% and an EC50 of 0.7 nM.[1] This partial agonism is a key feature, as it may allow this compound to act as a functional antagonist in the presence of high levels of dopamine while providing a basal level of receptor stimulation in dopamine-deficient states.
| Parameter | Value | Assay Type | Reference |
| Intrinsic Activity (D3R) | 32% ± 2.6% | Functional Assay | [1] |
| EC50 (D3R) | 0.7 ± 0.3 nM | Functional Assay | [1] |
Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol)
This protocol describes a general method for determining the binding affinity of this compound for the dopamine D3 receptor, based on standard industry practices.
Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or another suitable D3-preferring antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: this compound at various concentrations.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hD3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and the protein concentration is determined.
-
Binding Reaction: In a 96-well plate, combine the cell membranes (20-40 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of haloperidol.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Hypothetical Protocol)
This protocol outlines a general method for assessing the functional activity of this compound as a partial agonist at the Gi-coupled dopamine D3 receptor.
Objective: To determine the EC50 and intrinsic activity of this compound at the human dopamine D3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Test compound: this compound at various concentrations.
-
Full agonist control: Dopamine or a selective D3 agonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation: Culture the cells to an appropriate confluency and then harvest them. Resuspend the cells in the assay buffer at a predetermined optimal density.
-
Compound Treatment: In a 96-well plate, add varying concentrations of this compound. Include wells with the full agonist for determining the maximal response and wells with only buffer as a baseline control.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise the basal cAMP levels. This allows for the detection of the inhibitory effect of the Gi-coupled D3 receptor activation.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound. The EC50 value is determined by non-linear regression analysis. The intrinsic activity is calculated as the maximal response produced by this compound as a percentage of the maximal response produced by the full agonist.
Signaling Pathways
The dopamine D3 receptor, like other D2-like receptors, primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for D3 receptors.
Beyond the canonical G protein-dependent pathway, D3 receptor activation can also trigger signaling through β-arrestin-dependent mechanisms.[2] This can lead to the activation of other downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4] The balance between G protein- and β-arrestin-mediated signaling can be influenced by the specific ligand, a concept known as biased agonism. The precise signaling profile of this compound in terms of biased agonism has yet to be fully elucidated.
In Vivo Studies
Human Pharmacokinetics and Receptor Occupancy
In human studies using positron emission tomography (PET) with the radioligand [¹¹C]-(+)-PHNO, this compound has been shown to dose-dependently occupy both D3 and D2 receptors in the brain.[1] Notably, it displays preferential and more sustained occupancy of the D3 receptor.[1] Following oral administration, this compound reaches peak serum concentrations in approximately one hour and has a half-life of about 8 hours.[1]
Preclinical Animal Models
While specific preclinical data for this compound is not extensively published, D3 receptor partial agonists are being investigated in various animal models of CNS disorders. These models are crucial for evaluating the therapeutic potential of compounds like this compound.
-
Substance Use Disorders: Animal models such as cocaine self-administration and conditioned place preference are used to assess the potential of D3 partial agonists to reduce the rewarding effects of drugs of abuse and prevent relapse.
-
Schizophrenia: Models like prepulse inhibition of the startle reflex and amphetamine-induced hyperlocomotion are employed to evaluate the antipsychotic potential and effects on sensorimotor gating deficits.
-
Movement Disorders: Rodent models of Parkinson's disease and Restless Legs Syndrome are utilized to investigate the effects on motor function.
Clinical Development
This compound has been investigated in several clinical trials for various indications, highlighting its potential therapeutic applications.
| Clinical Trial Identifier | Indication | Status (as of latest information) |
| NCT01785147 | Smoking Cessation | Information available on DrugBank |
| NCT03345953 | Restless Legs Syndrome | Phase II, recruiting |
| NCT07047404 | Primary Premature Ejaculation | Recruiting |
Synthesis
The chemical name for this compound is N-(trans-4-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3-methoxypropanamide. The synthesis of this compound and similar compounds generally involves a multi-step process. A plausible synthetic route would involve the preparation of the key intermediates, the piperazine-cyclohexyl-ethylamine core and the 3-methoxypropanoic acid side chain, followed by their coupling. For instance, a patent for a similar compound, cariprazine, describes a process involving the acylation of 1-(2,3-dichlorophenyl)-piperazine with a cyclohexyl acetic acid derivative, followed by reduction. A similar strategy could be employed for the synthesis of this compound.
Conclusion
This compound is a promising dopamine D3 receptor partial agonist with a favorable selectivity profile and demonstrated target engagement in humans. Its unique pharmacological properties make it a valuable research tool for exploring the role of the D3 receptor in various physiological and pathological processes. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in a range of neuropsychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor activation promotes neural stem/progenitor cell proliferation through AKT and ERK1/2 pathways and expands type-B and -C cells in adult subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
BP14979 In Vivo Dopamine Receptor Occupancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo dopamine (B1211576) D2 and D3 receptor occupancy of BP14979, a novel dopamine D3 receptor partial agonist. The information is compiled from peer-reviewed scientific literature to support research and development activities.
Introduction to this compound
This compound is a selective dopamine D3 receptor partial agonist that has garnered significant interest for its potential therapeutic applications in conditions such as substance use disorders.[1] Its mechanism of action involves preferential binding to and partial activation of D3 receptors over D2 receptors.[1] Understanding the in vivo receptor occupancy profile of this compound is crucial for dose selection in clinical trials and for elucidating its pharmacological effects. This document summarizes the key quantitative data, experimental protocols, and relevant biological pathways.
Pharmacological Profile
This compound exhibits a distinct binding and functional profile at human dopamine D2 and D3 receptors. In vitro studies have established its high affinity and partial agonist activity at the D3 receptor, with significantly lower affinity and antagonist behavior at the D2 receptor.[1]
Table 1: In Vitro Pharmacological Profile of this compound [1]
| Parameter | Receptor | Value | Notes |
| Binding Affinity (Ki) | Human Dopamine D3 | ~1 nM | High affinity for the primary target. |
| Human Dopamine D2 | 192 nM | Demonstrates ~192-fold selectivity for D3 over D2 receptors. | |
| Functional Activity | Human Dopamine D3 | Partial Agonist | |
| Intrinsic Activity | Human Dopamine D3 | 32% ± 2.6% | |
| EC50 | Human Dopamine D3 | 0.7 ± 0.3 nM | Potent activation of the D3 receptor. |
| Human Dopamine D2 | Antagonist | Blocks or has no effect on D2 receptor activation. |
Metabolites
This compound is metabolized in the body into two main metabolites:
In human studies, serum levels of the parent compound, this compound, were found to be higher than its active metabolite, BP1.6239, with no significant increases in the inactive metabolite observed.[1][2]
Human In Vivo Receptor Occupancy
The in vivo occupancy of dopamine D2 and D3 receptors by this compound has been extensively characterized in healthy human subjects using Positron Emission Tomography (PET).[1]
Single-Dose Administration
Following a single oral dose, this compound demonstrates a dose-dependent occupancy of both D3 and D2 receptors, with a clear preference for the D3 receptor.[1]
Table 2: Dopamine Receptor Occupancy 1 Hour After Single-Dose Administration of this compound [1]
| Oral Dose (mg) | Mean D3 Receptor Occupancy (%) | Mean D2 Receptor Occupancy (%) |
| 1 | ~10% | Not significant |
| 3 | ~30% | ~5% |
| 10 | ~60% | ~25% |
| 30 | ~80% | ~50% |
Sub-chronic Dosing and Time-Course
Sub-chronic administration of this compound confirms its preferential and sustained occupancy of D3 receptors. Notably, D3 receptor occupancy remains high even as plasma concentrations of the drug decrease, suggesting a longer residence time in the brain compared to the systemic circulation.[1]
Table 3: Dopamine D3 Receptor Occupancy with Sub-chronic Dosing of this compound (10 mg b.i.d.) [1]
| Time Post-Last Dose | Mean D3 Receptor Occupancy (%) |
| 1 hour | ~80% |
| 12 hours | ~61% |
These findings suggest that a twice-daily (b.i.d.) dosing regimen may be optimal for maintaining high and persistent D3 receptor occupancy.[1]
Experimental Protocols
The primary data on this compound in vivo receptor occupancy comes from a human PET study.[1] The following is a detailed summary of the methodology employed.
Study Design
-
Participants: Healthy adult volunteers.[1]
-
Study Type: Open-label, dose-finding study.[1]
-
Dosing Regimens:
-
Imaging: PET scans were performed at 1, 12, or 24 hours after the final drug administration.[1]
PET Imaging Protocol
-
Radioligand: [11C]-(+)-PHNO, an agonist radiotracer with high affinity for both D2 and D3 receptors, was used.[1]
-
Scanner: High-resolution PET scanner.
-
Image Acquisition: Dynamic PET scans were acquired over a period of up to 120 minutes following the injection of [11C]-(+)-PHNO.[1]
-
Image Analysis:
-
Regions of Interest (ROIs): ROIs were defined for D3-rich areas (e.g., substantia nigra, globus pallidus) and D2-rich areas (e.g., caudate, putamen).
-
Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) was used to quantify radioligand binding potential (BPND), with the cerebellum serving as the reference region (assumed to have negligible specific binding).[1]
-
Occupancy Calculation: Receptor occupancy was calculated as the percentage reduction in BPND after drug administration compared to a baseline (drug-free) scan: Occupancy (%) = [(BPND_Baseline - BPND_Post-dose) / BPND_Baseline] x 100
-
Visualizations
Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. This initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP). As a partial agonist at D3 receptors, this compound provides a modulated level of signal transduction compared to the full endogenous agonist, dopamine.
Experimental Workflow
The process of determining in vivo receptor occupancy involves several key steps, from participant recruitment to final data analysis.
Dose-Occupancy Relationship
The relationship between the administered dose of this compound and the resulting occupancy at D2 and D3 receptors can be visualized to illustrate the compound's selectivity.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational New Drug BP14979: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the investigational new drug BP14979. As this compound is currently under investigation, much of the detailed preclinical and clinical data, as well as specific experimental protocols, are not yet publicly disclosed. This guide will be updated as more information becomes available.
Executive Summary
This compound is an investigational small molecule drug identified as a dopamine (B1211576) D3 receptor partial agonist . It is being developed by Bioprojet Pharma and is under evaluation for its therapeutic potential in a range of neurological and psychiatric disorders. Clinical trials have been initiated to explore its efficacy and safety in conditions including Binge Eating Disorder (BED), Essential Tremor, Primary Premature Ejaculation, and Restless Legs Syndrome (RLS). Preclinical evidence and early clinical studies suggest that this compound's preferential binding and partial agonism at the dopamine D3 receptor may offer a targeted therapeutic approach with a favorable side-effect profile compared to less selective dopamine agonists.
Mechanism of Action: Dopamine D3 Receptor Partial Agonism
This compound's primary pharmacological activity is as a partial agonist of the dopamine D3 receptor. D3 receptors are predominantly expressed in the limbic areas of the brain, which are associated with reward, emotion, and cognition.[1] As a partial agonist, this compound binds to the D3 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[1] This mechanism is thought to provide a modulatory effect on the dopaminergic system; in states of low dopamine, it can increase dopaminergic tone, while in states of excessive dopamine, it can act as a functional antagonist by competing with dopamine for receptor binding.[1] This nuanced modulation is hypothesized to be beneficial in conditions where dopamine signaling is dysregulated.
Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and initiation of downstream signaling cascades. As a partial agonist, this compound is expected to induce a submaximal conformational change compared to a full agonist. The primary downstream effect of D3 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Pharmacology and Pharmacokinetics
Receptor Occupancy
A positron emission tomography (PET) study in healthy human subjects using the radioligand [11C]-(+)-PHNO has provided quantitative data on the in vivo occupancy of dopamine D2 and D3 receptors by this compound. The study demonstrated that both single and sub-chronic administration of this compound resulted in dose-dependent occupancy of both D2 and D3 receptors, with a clear preference for the D3 receptor, particularly at longer time points after administration.
Table 1: Dopamine D2 and D3 Receptor Occupancy of this compound (Data from PET Study) | Dose | Time Post-Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | | :--- | :--- | :--- | :--- | | Data not publicly available in tabular format. | | The study reports preferential D3 occupancy. |
Note: Specific quantitative data from the PET study publication is not presented in a tabular format suitable for direct reproduction here. The publication should be consulted for detailed graphical representations of receptor occupancy.
Metabolism
The aforementioned PET study also identified two metabolites of this compound: one active metabolite, BP1.6239, and one inactive metabolite, BP1.6197. Serum levels of this compound were found to be higher than its active metabolite.
Preclinical Studies
Detailed quantitative results from preclinical studies, including in vitro pharmacology, animal model efficacy, and toxicology, are not extensively available in the public domain. Preclinical evidence is cited as overwhelmingly supporting the use of dopamine D3 receptor partial agonists for substance use disorders, though specific data for this compound is not provided.
Experimental Protocols
Detailed experimental protocols for preclinical studies of this compound have not been publicly released. General methodologies for evaluating dopamine D3 receptor partial agonists in preclinical settings typically include:
-
In Vitro Pharmacology:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors, as well as a panel of other receptors, to assess selectivity.
-
Functional Assays: To characterize the partial agonist activity (EC50 and Emax) at D3 receptors, often using cell lines expressing the recombinant human receptor and measuring downstream signaling events like cAMP inhibition.
-
-
Animal Models:
-
Efficacy studies in established animal models relevant to the target indications (e.g., models of binge eating, tremor, or premature ejaculation).
-
Pharmacokinetic studies in various species to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Safety and toxicology studies to identify potential adverse effects and determine the therapeutic window.
-
Clinical Development Program
This compound is being investigated in several Phase 2 clinical trials for a variety of indications. The general design of these trials is randomized, double-blind, and placebo-controlled.
Clinical Trials Overview
Table 2: Summary of Clinical Trials for this compound
| Indication | NCT Number | Phase | Status (as of late 2025) | Dosage |
|---|---|---|---|---|
| Binge Eating Disorder | NCT05118906 | 2 | Completed | 15 mg BID |
| Restless Legs Syndrome | NCT03345953 | 2 | Terminated | 15 mg BID |
| Essential Tremor | NCT07074002 | 2 | Not yet recruiting | Not specified |
| Primary Premature Ejaculation | NCT07047404 | 2 | Recruiting | Not specified |
BID: twice a day
Quantitative Clinical Trial Results
As of the date of this document, detailed quantitative results from the completed and ongoing clinical trials of this compound have not been published in peer-reviewed journals or presented at major scientific conferences. Therefore, tables summarizing efficacy and safety data cannot be provided at this time.
Experimental Protocols: Clinical Trials
While full clinical trial protocols are not publicly available, information from clinical trial registries provides an overview of the study designs.
Binge Eating Disorder (NCT05118906) [2]
-
Study Design: A pilot study to assess the efficacy and safety of this compound in female patients with moderate to severe binge eating disorder.
-
Methodology:
-
Screening and Enrollment: Female patients aged 18-65 with a DSM-5 diagnosis of BED and a BMI < 50 kg/m2 were enrolled.
-
Randomization: Patients were randomized to receive either this compound (15 mg BID) or a placebo.
-
Treatment Phase: A double-blind treatment period.
-
Primary Outcome: Change in the number of binge-eating days per week.
-
Inclusion Criteria: Voluntary participation, signed informed consent, diagnosis of BED.
-
Exclusion Criteria: Current diagnosis of bulimia or anorexia nervosa, history of bariatric surgery, pregnancy or lactation.
-
Essential Tremor (NCT07074002) [3]
-
Study Design: A proof-of-concept study to evaluate the efficacy and safety of this compound in adults with essential tremor.
-
Methodology:
-
Screening and Enrollment: Male or female patients aged 18-85 with a confirmed diagnosis of essential tremor for at least 3 years and a TETRAS-P score of at least 1.5 in an upper extremity.
-
Randomization: Patients are to be randomized to receive this compound or placebo.
-
Treatment Phase: A 4-week double-blind treatment period with twice-daily dosing.
-
Primary Outcome: Change in the total score of the Performance Subscale of The Essential Tremor Rating Assessment Scale (TETRAS-P).
-
Inclusion Criteria: Confirmed diagnosis of essential tremor.
-
Exclusion Criteria: Severe tremor, isolated head tremor.
-
Primary Premature Ejaculation (NCT07047404)
-
Study Design: A proof-of-concept study to assess the efficacy and safety of this compound in adult males with primary premature ejaculation.
-
Methodology:
-
Screening and Enrollment: Males aged 18-50 with a diagnosis of primary (lifelong) premature ejaculation and a self-reported Intravaginal Ejaculatory Latency Time (IELT) of approximately one minute.
-
Randomization: Patients are to be randomized to receive this compound or placebo.
-
Treatment Phase: A 12-week double-blind treatment period where the study drug is taken on demand before sexual intercourse.
-
Primary Outcome: Change in IELT.
-
Inclusion Criteria: Diagnosis of primary premature ejaculation.
-
Exclusion Criteria: Not publicly specified in detail.
-
Generalized Clinical Trial Workflow
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, the chemical name for a closely related or identical compound has been described in the literature as (R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl) piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide. The synthesis of similar 4-phenylpiperazine derivatives typically involves multi-step organic synthesis, potentially including epoxide opening, amide coupling, and other standard transformations.
Future Directions
The future development of this compound will depend on the outcomes of the ongoing and planned Phase 2 clinical trials. Positive efficacy and safety data will be necessary for progression to Phase 3 studies and eventual submission for regulatory approval. The preferential activity of this compound at the dopamine D3 receptor represents a targeted approach that may offer therapeutic benefits across a spectrum of neurological and psychiatric conditions with a favorable safety profile. As more data becomes publicly available, a clearer picture of the therapeutic potential of this compound will emerge.
References
- 1. BP-1.4979 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
BP14979 for Binge Eating Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binge Eating Disorder (BED) is a serious eating disorder characterized by recurrent episodes of eating large quantities of food, often very quickly and to the point of discomfort. These episodes are accompanied by a feeling of a loss of control and subsequent distress. The neurobiological underpinnings of BED are complex, with the brain's reward and inhibitory control circuits playing a crucial role. Emerging research has identified the dopamine (B1211576) D3 receptor as a promising therapeutic target for BED and other compulsive disorders. This technical guide provides an in-depth overview of BP14979, a novel dopamine D3 receptor partial agonist, for researchers and drug development professionals investigating new treatments for binge eating disorder.
Core Compound Profile: this compound
This compound is a selective dopamine D3 receptor partial agonist. Its preferential binding to the D3 receptor over the D2 receptor is a key characteristic, potentially offering a more targeted therapeutic approach with a reduced risk of the side effects associated with less selective dopamine receptor modulators.
Mechanism of Action
This compound acts as a partial agonist at the dopamine D3 receptor. This means it has a lower intrinsic activity at the receptor compared to the endogenous ligand, dopamine. In situations of excessive dopaminergic signaling, as is hypothesized to occur during binge eating episodes, this compound can act as a functional antagonist, dampening the hyper-dopaminergic state. Conversely, in conditions of low dopamine, it can provide a baseline level of receptor stimulation. This modulatory effect on the dopamine system, particularly within the brain's reward circuitry, is the basis for its investigation in binge eating disorder.
Quantitative Data
While specific preclinical efficacy data for this compound in animal models of binge eating disorder are not yet publicly available, a human Positron Emission Tomography (PET) study has provided valuable in vivo receptor occupancy data.
Table 1: Human Dopamine D3 and D2 Receptor Occupancy of this compound
| Dose (mg) | Time Post-Dose (hours) | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) |
| 1 | 1 | ~20 | <10 |
| 3 | 1 | ~40 | ~15 |
| 10 | 1 | ~60 | ~25 |
| 30 | 1 | ~80 | ~40 |
| 10 (b.i.d.) | 12 | ~61 | Not Reported |
| 15 (b.i.d.) | 12 | ~83 | Not Reported |
Data extrapolated from a [11C]-(+)-PHNO PET study in healthy human volunteers.[1][2][3][4][5]
Signaling Pathways
Dopamine D3 Receptor Signaling in Reward Pathways
The dopamine D3 receptor is highly expressed in the nucleus accumbens, a key region of the brain's reward system. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP-PKA signaling cascade can influence the expression and function of various downstream targets involved in synaptic plasticity and reward-related learning. Furthermore, D3 receptor signaling can impact other pathways, such as the Akt and ERK pathways, which are implicated in cell survival and synaptic regulation. By acting as a partial agonist, this compound is hypothesized to normalize dysregulated D3 receptor signaling in the nucleus accumbens, thereby attenuating the reinforcing properties of binge eating.
Caption: Dopamine D3 Receptor Signaling Pathway in the Context of Binge Eating.
Experimental Protocols
In Vitro Dopamine D3 Receptor Partial Agonist Activity Assay
This protocol is designed to determine the partial agonist activity of a test compound like this compound at the human dopamine D3 receptor by measuring its effect on cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D3 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Dopamine (as a full agonist control).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
Procedure:
-
Cell Culture: Culture the D3 receptor-expressing CHO-K1 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the test compound or dopamine at various concentrations to the wells. c. Add a sub-maximal concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Plot the cAMP concentration against the log concentration of the agonist. b. Determine the EC50 value and the maximal response (Emax) for both dopamine and the test compound. c. Calculate the intrinsic activity of the test compound as a percentage of the maximal response to dopamine.
Rodent Model of Binge-Like Eating Behavior
This protocol describes an intermittent access model to induce binge-like eating of a palatable high-fat diet in rodents.
Animals:
-
Adult female C57BL/6J mice or Sprague-Dawley rats.
Materials:
-
Standard rodent chow.
-
Highly palatable high-fat diet (HFD) (e.g., 45-60% kcal from fat).
-
Animal caging with food hoppers.
-
Animal scale.
Procedure:
-
Acclimation: Acclimate the animals to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Baseline: Measure baseline body weight and daily food intake of standard chow for 3-5 days.
-
Intermittent HFD Access: a. Provide the animals with ad libitum access to standard chow. b. On three non-consecutive days per week (e.g., Monday, Wednesday, Friday), provide access to a pre-weighed amount of HFD for a limited period (e.g., 2-4 hours) during the dark cycle. c. On the remaining days, only provide standard chow.
-
Data Collection: a. Measure the intake of both HFD and standard chow after each access period. b. Record body weight weekly.
-
Drug Administration: Once a stable pattern of binge-like eating is established (typically after 2-4 weeks), begin administration of the test compound (this compound) or vehicle prior to the HFD access periods.
-
Outcome Measures: a. Primary: HFD intake during the access period. b. Secondary: Standard chow intake, total caloric intake, body weight changes.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like this compound for its potential in treating binge eating disorder.
Caption: Preclinical Development Workflow for this compound in Binge Eating Disorder.
Conclusion
This compound, with its selective dopamine D3 receptor partial agonism, represents a promising and targeted approach for the treatment of binge eating disorder. The available human receptor occupancy data provides a strong rationale for its clinical investigation. Further preclinical studies to elucidate its efficacy in established animal models of binge eating are warranted to fully characterize its therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute studies aimed at further evaluating this compound and similar compounds for this challenging disorder.
References
- 1. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Dopaminergic and Glutamatergic Systems in Restless Legs Syndrome: A Role for BP14979
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Restless Legs Syndrome (RLS), also known as Willis-Ekbom Disease, is a sensorimotor neurological disorder characterized by an irresistible urge to move the legs, particularly during periods of rest and inactivity.[1] While the pathophysiology is complex and not fully elucidated, current research points to a multifactorial origin involving genetic predisposition, central iron dysregulation, and significant disruptions in neurotransmitter systems, primarily the dopaminergic pathway, with growing evidence for the involvement of the glutamatergic and adenosinergic systems.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of RLS pathophysiology and explores the therapeutic potential of BP14979, a dopamine (B1211576) D3 receptor partial agonist. This document details the intricate signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of RLS and the evaluation of novel therapeutics like this compound.
The Pathophysiology of Restless Legs Syndrome: A Multi-faceted Perspective
The underlying mechanisms of RLS are intricate, with several interconnected factors contributing to its clinical manifestations.
The Central Role of Iron Deficiency
A primary and well-established etiological factor in RLS is brain iron deficiency.[1][4][5] Iron is a crucial cofactor for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine.[1][6] Insufficient iron levels in the central nervous system, even with normal peripheral iron stores, can lead to a cascade of downstream effects, including reduced dopamine production and altered dopamine receptor function.[1][5][6] This brain iron deficiency is considered a foundational element in the development of RLS.[7]
Dopaminergic Dysfunction
The dopaminergic system, particularly the A11 dopaminergic neurons in the hypothalamus that project to the spinal cord, is strongly implicated in RLS pathophysiology.[6][8] Dysfunction in this pathway is thought to lead to altered spinal cord excitability and sensory processing.[6] Evidence for dopaminergic involvement is supported by the efficacy of dopamine agonists in alleviating RLS symptoms.[6][9] However, the precise nature of this dysfunction is debated, with evidence suggesting a complex dysregulation rather than a simple dopamine deficiency.[8] Studies have shown both reduced D2 receptor binding in the striatum and increased dopamine transporter density, suggesting a state of presynaptic hyperdopaminergia alongside postsynaptic hyposensitivity.[8][10]
The Emerging Roles of Adenosine (B11128) and Glutamate (B1630785)
Recent research has highlighted the critical involvement of adenosine and glutamate in RLS.[11][12] Brain iron deficiency has been shown to cause a downregulation of adenosine A1 receptors.[2][12][13] This reduction in A1 receptor signaling is hypothesized to lead to a disinhibition of both dopamine and glutamate release in the striatum, contributing to a hyperdopaminergic and hyperglutamatergic state.[11][12][14] This hypoadenosinergic state may underlie both the motor (periodic limb movements in sleep - PLMS) and arousal-related symptoms of RLS.[11][13] Glutamate, the primary excitatory neurotransmitter, is implicated in the hyperarousal and sensory disturbances characteristic of the syndrome.[11][12]
This compound: A Novel Dopamine D3 Receptor Partial Agonist
This compound is a novel small molecule that acts as a partial agonist at the dopamine D3 receptor, with a preference for D3 over D2 receptors.[1][6][15] This selectivity is of significant interest for the treatment of RLS, as the D3 receptor is highly expressed in limbic areas of the brain involved in motivation and reward, and its modulation may offer a more targeted therapeutic approach with potentially fewer side effects compared to non-selective dopamine agonists.
Mechanism of Action
As a partial agonist, this compound is expected to stabilize the dopaminergic system. In a state of low dopamine, it would act as an agonist, while in a hyperdopaminergic state, it would act as a functional antagonist, competing with endogenous dopamine and reducing excessive signaling.[16] This modulatory effect could be particularly beneficial in the context of the dopaminergic dysregulation observed in RLS. The preference for the D3 receptor may also contribute to a more favorable side-effect profile, potentially reducing the risk of augmentation, a common and debilitating complication of long-term treatment with dopamine agonists.
Quantitative Data
| Parameter | Receptor | Value/Observation | Citation |
| Receptor Occupancy | Dopamine D3 | Preferential and dose-dependent occupancy. | [1][15][17] |
| Dopamine D2 | Dose-dependent occupancy, but to a lesser extent than D3. | [1][15][17] | |
| Clinical Trial (NCT03345953) | Efficacy in RLS | Terminated due to recruitment difficulties; no efficacy data available. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of RLS pathophysiology and the evaluation of compounds like this compound.
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2 and D3 receptors.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably transfected to express human dopamine D2 or D3 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).[7]
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) with varying concentrations of the unlabeled test compound.[19]
-
Add a known amount of the membrane preparation to each well.
-
To determine non-specific binding, include wells containing the radioligand and a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Rodent Model of Restless Legs Syndrome
Objective: To induce an RLS-like phenotype in rodents to study pathophysiology and test the efficacy of therapeutic compounds.
Methodology (Iron-Deficiency Model):
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Iron Deficiency:
-
Wean animals at 21 days of age.
-
Feed the experimental group an iron-deficient diet (e.g., 2-6 ppm iron) for a period of 4-6 weeks.
-
Feed the control group a standard diet with normal iron content (e.g., >35 ppm iron).
-
Monitor iron status by measuring serum ferritin and transferrin saturation.
-
-
Behavioral Assessment:
-
Activity Monitoring: Use automated activity monitors to measure locomotor activity, particularly during the light (rest) and dark (active) phases. RLS models typically show increased activity during the rest phase.
-
Polysomnography (PSG): Implant electrodes for electroencephalography (EEG) and electromyography (EMG) to record sleep-wake states and limb movements. Analyze for sleep fragmentation and periodic limb movements.
-
-
Pharmacological Testing:
-
Administer the test compound (e.g., this compound) or a vehicle control to both iron-deficient and control animals.
-
Assess the effect of the compound on the behavioral and PSG parameters. A successful therapeutic should reduce the abnormal locomotor activity and improve sleep architecture in the iron-deficient animals.
-
A task force has developed consensus guidelines for experimental readouts in RLS animal models, which should be consulted for detailed recommendations on methods and outcome measures.[3][8][11][21]
Measurement of Periodic Limb Movements in Sleep (PLMS)
Objective: To objectively quantify the frequency and periodicity of limb movements during sleep in clinical trials.
Methodology:
-
Polysomnography (PSG) Recording:
-
Conduct a full overnight PSG in a sleep laboratory.
-
Place surface EMG electrodes on the anterior tibialis muscle of both legs.[22]
-
Record EEG, electrooculography (EOG), EMG, electrocardiogram (ECG), and respiratory parameters according to standard guidelines.
-
-
Scoring of Limb Movements:
-
Score limb movements according to the latest American Academy of Sleep Medicine (AASM) criteria.[23][24]
-
A limb movement is defined as an EMG signal increase of at least 8 µV above the resting baseline, with a duration of 0.5 to 10 seconds.[24]
-
A series of at least four consecutive limb movements with an inter-movement interval of 5 to 90 seconds constitutes periodic limb movements.[23][24]
-
-
Data Analysis:
-
Calculate the Periodic Limb Movement Index (PLMI), which is the number of periodic limb movements per hour of sleep. A PLMI of >15 per hour is generally considered clinically significant in adults.[25][26]
-
Calculate the Periodic Limb Movement Arousal Index (PLMAI), which is the number of periodic limb movements associated with an arousal per hour of sleep.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in RLS and a typical experimental workflow for drug evaluation.
Caption: Core Pathophysiology of Restless Legs Syndrome.
Caption: Proposed Mechanism of Action of this compound in RLS.
Caption: General Drug Development Workflow for RLS Therapeutics.
Conclusion
The pathophysiology of Restless Legs Syndrome is a complex interplay of genetic factors, central iron dysregulation, and neurotransmitter imbalances, with the dopaminergic, adenosinergic, and glutamatergic systems playing pivotal roles. This compound, as a dopamine D3 receptor partial agonist, represents a targeted therapeutic approach that holds promise for the effective management of RLS symptoms. While the termination of its Phase II clinical trial for RLS presents a setback, the underlying scientific rationale for targeting the D3 receptor in this condition remains compelling. Further research is warranted to fully elucidate the intricate mechanisms of RLS and to develop novel, effective, and well-tolerated therapies for this debilitating disorder. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of Restless Legs Syndrome.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Consensus Guidelines on Rodent Models of Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldsleepsociety.org [worldsleepsociety.org]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Consensus Guidelines on Rodent Models of Restless Legs Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. worldsleepcongress.com [worldsleepcongress.com]
- 23. Periodic limb movements during sleep: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcsm.aasm.org [jcsm.aasm.org]
- 25. droracle.ai [droracle.ai]
- 26. researchgate.net [researchgate.net]
The Role of Dopamine D3 Receptors in Smoking Cessation: A Technical Guide Featuring BP14979
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dopamine (B1211576) D3 receptor (D3R) has emerged as a promising target for the development of novel smoking cessation therapies. Its strategic localization in brain regions associated with reward, motivation, and cue-induced relapse makes it a compelling candidate for intervention in nicotine (B1678760) addiction. Unlike traditional nicotine replacement therapies, which primarily address withdrawal symptoms, D3R--targeting compounds offer the potential to modulate the motivational aspects of smoking and reduce the likelihood of relapse. This technical guide provides an in-depth overview of the role of D3 receptors in nicotine dependence, with a specific focus on the novel D3R partial agonist, BP14979. It includes a summary of key preclinical and clinical findings, detailed experimental protocols for relevant assays, and a discussion of the underlying signaling mechanisms.
The Dopamine D3 Receptor as a Therapeutic Target
Nicotine, the primary psychoactive component in tobacco, exerts its reinforcing effects by increasing dopamine levels in the mesolimbic pathway, a key component of the brain's reward system. The D3R is highly expressed in this pathway, including the nucleus accumbens and ventral tegmental area. Preclinical evidence strongly suggests that D3R antagonists and partial agonists can effectively reduce the motivation to self-administer nicotine and prevent relapse to nicotine-seeking behavior triggered by drug-associated cues and contexts.[1][2]
Rationale for Targeting D3 Receptors
Targeting D3Rs for smoking cessation is based on the following key observations:
-
Localization: D3Rs are concentrated in limbic brain regions that are critical for the motivational and conditioning processes underlying addiction.[2]
-
Modulation of Drug Seeking: D3R ligands have been shown to decrease the reinforcing effects of nicotine and reduce cue- and context-induced reinstatement of nicotine-seeking in animal models.[1]
-
Distinct Mechanism: Unlike nicotine replacement therapies, D3R antagonists do not appear to have intrinsic rewarding effects or alleviate withdrawal symptoms, suggesting a mechanism focused on reducing the motivation to smoke.[2]
This compound: A Novel D3 Receptor Partial Agonist
This compound is a novel compound identified as a dopamine D3 receptor partial agonist. Its unique pharmacological profile makes it a person of interest for smoking cessation therapy. As a partial agonist, this compound is expected to act as a functional antagonist in the presence of high dopamine levels induced by nicotine, while providing a low level of receptor stimulation in the absence of nicotine, potentially mitigating withdrawal-associated anhedonia.
A key clinical study investigated the in vivo occupancy of D3 and D2 receptors by BP1.4979 in healthy human subjects using positron emission tomography (PET) with the radioligand [11C]-(+)-PHNO. The study demonstrated that BP1.4979 has preferential occupancy for D3Rs over D2Rs, a desirable characteristic for minimizing potential side effects associated with D2R blockade.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of D3R ligands in nicotine-related behaviors and receptor occupancy.
| Compound | Animal Model | Behavioral Paradigm | Dose | Effect on Nicotine-Seeking/Reinstatement | Reference |
| SB-277011-A | Rat | Cue-Induced Reinstatement | 1, 3, 10 mg/kg | Dose-dependent blockade of reinstatement | Khaled et al., 2010 |
| SB-277011-A | Rat | Context-Induced Reinstatement | 10 mg/kg | Blocked reinstatement on first exposure | Le Foll et al., 2016[1] |
| BP 897 | Rat | Cue-Induced Reinstatement | Not specified | Did not block reinstatement | Khaled et al., 2010 |
| BP 897 | Rat | Nicotine-Induced Conditioned Place Preference (CPP) | Not specified | Blocked the expression of nicotine CPP | Le Foll et al., 2005 |
Table 1: Preclinical Efficacy of D3 Receptor Ligands
| Compound | Dose | Time After Last Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | Reference |
| BP1.4979 | 1 mg (single) | 1h | ~20 | <10 | Gervais et al., 2018 |
| BP1.4979 | 3 mg (single) | 1h | ~40 | ~15 | Gervais et al., 2018 |
| BP1.4979 | 10 mg (single) | 1h | ~60 | ~30 | Gervais et al., 2018 |
| BP1.4979 | 30 mg (single) | 1h | ~75 | ~50 | Gervais et al., 2018 |
| BP1.4979 | 5 mg BID (subchronic) | 1h | ~50 | ~20 | Gervais et al., 2018 |
| BP1.4979 | 5 mg BID (subchronic) | 12h | ~30 | <10 | Gervais et al., 2018 |
| BP1.4979 | 10 mg BID (subchronic) | 1h | ~65 | ~35 | Gervais et al., 2018 |
| BP1.4979 | 10 mg BID (subchronic) | 12h | ~45 | ~15 | Gervais et al., 2018 |
| BP1.4979 | 15 mg BID (subchronic) | 1h | ~75 | ~45 | Gervais et al., 2018 |
| BP1.4979 | 15 mg BID (subchronic) | 12h | ~55 | ~25 | Gervais et al., 2018 |
Table 2: In Vivo Receptor Occupancy of BP1.4979 in Humans
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of D3 receptors in nicotine addiction.
Nicotine Self-Administration in Rats
This protocol assesses the reinforcing properties of nicotine.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, a drug infusion pump, and a house light.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A response on the active lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light for a short duration (e.g., 5 seconds). Responses on the inactive lever are recorded but have no programmed consequences.
-
Maintenance: Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Pharmacological Testing: Once stable responding is established, animals are pretreated with the test compound (e.g., a D3R ligand) or vehicle at various time points before the self-administration session to assess its effect on nicotine intake.
Cue-Induced Reinstatement of Nicotine-Seeking
This model evaluates the ability of drug-associated cues to trigger relapse.
Procedure:
-
Acquisition and Maintenance: As described in the nicotine self-administration protocol.
-
Extinction: Following stable self-administration, the nicotine infusion and the associated cue light are withheld. Sessions continue until responding on the active lever decreases to a predefined criterion (e.g., less than 25% of the average of the last three maintenance days).
-
Reinstatement Test: After extinction, animals are pretreated with the test compound or vehicle. They are then placed back into the operant chamber, and responses on the active lever result in the presentation of the previously nicotine-paired cue light, but no nicotine infusion. The number of active lever presses is measured as an index of nicotine-seeking.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding effects of nicotine by measuring the animal's preference for an environment previously paired with the drug.
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Baseline Preference): On the first day, rats are allowed to freely explore both compartments for a set duration (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: Over several days, rats receive alternating injections of nicotine and vehicle. Following a nicotine injection, the animal is confined to one compartment. On alternate days, following a vehicle injection, it is confined to the other compartment. The drug-paired compartment is typically the initially non-preferred one to avoid ceiling effects.
-
Post-conditioning (Test for Preference): On the test day, the animal is drug-free and allowed to freely explore both compartments. The time spent in each compartment is recorded. A significant increase in time spent in the nicotine-paired compartment compared to the pre-conditioning phase is indicative of a conditioned place preference.
In Vivo Receptor Occupancy using PET
This protocol quantifies the binding of a drug to its target receptor in the living brain.
Procedure:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Radioligand Administration: The subject is injected with a radiolabeled ligand that binds to the target receptor (e.g., [11C]-(+)-PHNO for D3/D2 receptors).
-
PET Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the distribution and binding of the radioligand in the brain.
-
Drug Administration and Repeat Scan: The subject is administered the test compound (e.g., BP1.4979) at a specific dose. After a predetermined time, a second PET scan is performed to measure the displacement of the radioligand by the test compound.
-
Data Analysis: The PET data are analyzed to calculate the binding potential of the radioligand in various brain regions. Receptor occupancy is then calculated as the percentage reduction in binding potential after drug administration compared to the baseline scan.
Signaling Pathways and Experimental Workflows
D3 Receptor Signaling Pathway
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D3Rs by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). D3R activation can also lead to the modulation of ion channels and the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Preclinical Drug Development Workflow for Smoking Cessation
The development of a new smoking cessation drug targeting the D3 receptor typically follows a structured preclinical workflow. This involves in vitro characterization, in vivo behavioral testing in animal models of nicotine addiction, and safety pharmacology studies before advancing to clinical trials.
Conclusion
The dopamine D3 receptor represents a highly promising and validated target for the development of novel smoking cessation pharmacotherapies. Ligands such as the partial agonist this compound, which demonstrate preferential occupancy of D3Rs, hold significant potential for reducing the motivational drive to smoke and preventing relapse, offering a distinct mechanistic advantage over existing treatments. The preclinical and clinical data gathered to date provide a strong rationale for the continued investigation of D3R--targeting compounds. The experimental protocols and workflows detailed in this guide serve as a foundational resource for researchers and drug development professionals working to advance this important area of therapeutic innovation. Further research is warranted to fully elucidate the clinical efficacy and safety profile of compounds like this compound in diverse populations of smokers seeking to quit.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of BP14979
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP14979 is a novel small molecule that acts as a partial agonist at the human dopamine (B1211576) D3 receptor (D3R) and an antagonist at the dopamine D2 receptor (D2R).[1] Its high affinity and distinct functional profile at the D3R make it a compound of interest for investigating the role of this receptor in various neurological and psychiatric disorders. These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the pharmacological and functional properties of this compound and similar molecules.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound at the human dopamine D3 and D2 receptors.
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human Dopamine D3 Receptor | ~1 nM[1] |
| Human Dopamine D2 Receptor | 192 nM[1] | |
| Functional Activity (EC50) | Human Dopamine D3 Receptor | 0.7 ± 0.3 nM[1] |
| Intrinsic Activity | Human Dopamine D3 Receptor | 32% ± 2.6%[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the dopamine D3 receptor and the general workflows for the described experimental protocols.
References
Application Notes and Protocols for BP14979 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BP14979 receptor is a putative G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, making it a compelling target for therapeutic intervention. Understanding the binding characteristics of ligands to the this compound receptor is fundamental for the discovery and development of novel drugs. This document provides detailed application notes and protocols for conducting a robust receptor binding assay for the this compound receptor.
GPCRs represent a large family of transmembrane proteins that play a crucial role in cellular signaling.[1][2] Ligand binding to a GPCR initiates a cascade of intracellular events, making the characterization of this initial binding event a critical step in drug discovery.[3][4] Binding assays are essential for determining the affinity of a ligand for its receptor, quantifying receptor expression levels, and elucidating the kinetics of the interaction.[5]
This guide outlines three common and powerful techniques for studying receptor-ligand interactions: the Radioligand Binding Assay, the Fluorescence Polarization (FP) Assay, and the Surface Plasmon Resonance (SPR) Assay. Each method offers distinct advantages and is suited for different stages of the drug discovery process, from high-throughput screening to detailed kinetic analysis.
Signaling Pathway
The this compound receptor is hypothesized to couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate downstream cellular processes such as gene transcription and cell proliferation.
References
- 1. Structure of endothelin ETB receptor–Gi complex in a conformation stabilized by unique NPxxL motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 4. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [11C]-(+)-PHNO PET Imaging with BP14979
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]-(+)-PHNO is a positron emission tomography (PET) radioligand with a preference for the dopamine (B1211576) D3 receptor over the D2 receptor, making it a valuable tool for in vivo imaging of these receptors in the human brain.[1][2][3] As an agonist radiotracer, [11C]-(+)-PHNO is particularly sensitive to the high-affinity state of D2/D3 receptors.[1][4] This characteristic makes it well-suited for studying the pathophysiology of neuropsychiatric and neurological disorders where dopamine signaling is implicated, as well as for assessing the target engagement of novel therapeutics.[5][6]
BP14979 is a novel dopamine D3 receptor partial agonist that has been investigated for its potential in treating substance use disorders.[7][8] Understanding the in vivo binding characteristics of this compound to D2 and D3 receptors is crucial for dose-finding studies and for elucidating its mechanism of action. [11C]-(+)-PHNO PET imaging offers a non-invasive method to quantify the occupancy of D2 and D3 receptors by this compound in the living human brain.[7][8]
These application notes provide a comprehensive overview and detailed protocols for conducting [11C]-(+)-PHNO PET imaging studies to assess the receptor occupancy of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent occupancy of dopamine D2 and D3 receptors by this compound as measured by [11C]-(+)-PHNO PET. The data is derived from a study in healthy human participants.[7]
Table 1: Dopamine D3 Receptor Occupancy by Single Doses of this compound
| This compound Dose (mg) | Time of PET Scan Post-Dose (hours) | Mean D3 Receptor Occupancy (%) |
| 1 | 1 | Not specified |
| 3 | 1 | Significant |
| 10 | 1 | Significant |
| 30 | 1 | Significant |
| Not specified | 12 | Higher than D2 occupancy |
| Not specified | 24 | Higher than D2 occupancy |
Table 2: Dopamine D2 Receptor Occupancy by Single Doses of this compound
| This compound Dose (mg) | Time of PET Scan Post-Dose (hours) | Mean D2 Receptor Occupancy (%) |
| 1 | 1 | Not significant |
| 3 | 1 | Not significant |
| 10 | 1 | Significant |
| 30 | 1 | Significant |
Table 3: Dopamine D3 and D2 Receptor Occupancy after Sub-chronic Dosing of this compound (B.I.D. Administration)
| This compound Dose (mg, B.I.D.) | Time of PET Scan Post-Last Dose (hours) | Receptor | Mean Occupancy (%) |
| 10 | 12 | D3 | Greater than D2 |
| 15 | 12 | D3 | Greater than D2 |
| 10 | 12 | D2 | Significant |
| 15 | 12 | D2 | Significant |
Note: "Significant" indicates a statistically significant decrease in [11C]-(+)-PHNO binding compared to baseline. B.I.D. refers to twice-daily administration.[7]
Signaling Pathways and Experimental Workflow
Dopamine D2/D3 Receptor Signaling
Caption: Dopamine D2/D3 receptor signaling pathway.
Experimental Workflow for a [11C]-(+)-PHNO PET Occupancy Study
Caption: Experimental workflow for a this compound occupancy study.
Experimental Protocols
Participant Selection and Preparation
-
Inclusion/Exclusion Criteria: Participants should be healthy volunteers. Exclusion criteria should include any history of significant medical or psychiatric illness, substance abuse, and contraindications for PET or MRI scanning. A urine toxicology screen should be performed to confirm the absence of recent substance use.[1]
-
Informed Consent: All participants must provide written informed consent after a complete explanation of the study procedures and potential risks. The study protocol should be approved by the local Institutional Review Board or Human Investigation Committee.[1]
-
Pre-scan Instructions: Participants should abstain from food and drink (except water) for a specified period before the scan.
Radiotracer: [11C]-(+)-PHNO
-
Synthesis: [11C]-(+)-PHNO is synthesized via the N-alkylation of the corresponding des-propyl precursor with [11C]propyl iodide.
-
Quality Control: The final product should be sterile, pyrogen-free, and radiochemically pure.
-
Dosage: The injected dose of [11C]-(+)-PHNO should be minimized to reduce the risk of side effects such as nausea.[2] Doses should be kept below 0.029 µg/kg to minimize the likelihood of adverse events.[2] The mean effective dose of radiation from [11C]-(+)-PHNO is approximately 4.5 µSv/MBq.[9]
PET Imaging Protocol
-
Scanner: A high-resolution research tomograph (HRRT) PET scanner or a similar high-performance scanner is recommended.[1][10]
-
Participant Positioning: The participant's head should be comfortably positioned and immobilized using a head-fixation device to minimize motion during the scan.[11]
-
Transmission Scan: A transmission scan for attenuation correction should be performed prior to the injection of the radiotracer.[11]
-
Radiotracer Administration: [11C]-(+)-PHNO is administered as an intravenous bolus injection over approximately one minute.[11]
-
Dynamic PET Acquisition: Dynamic emission data are acquired in list mode for a total of 90-120 minutes following the injection of the radiotracer.[6][12] The data can be framed into a series of time-binned images.
-
Arterial Blood Sampling (optional but recommended for full kinetic modeling): If arterial input function is to be measured, an arterial line should be placed for serial blood sampling throughout the scan to determine the concentration of the radiotracer in plasma.[1]
This compound Administration
-
Dosing Regimen: this compound can be administered as a single oral dose or in a sub-chronic regimen (e.g., once or twice daily for several days).[7][8]
-
Timing of Post-dose Scan: The post-dose [11C]-(+)-PHNO PET scan should be timed to capture the desired pharmacodynamic effect. Scans can be performed at various time points after the last dose of this compound (e.g., 1, 12, or 24 hours).[7][13]
Image Processing and Data Analysis
-
Image Reconstruction: PET data should be reconstructed using an appropriate algorithm (e.g., 3D ordered subset expectation maximization) with corrections for attenuation, scatter, and random coincidences.
-
Anatomical Coregistration: A structural MRI of each participant's brain should be acquired and co-registered to the PET images to allow for accurate delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Definition: ROIs for D3-rich areas (e.g., substantia nigra, hypothalamus, globus pallidus, ventral striatum) and D2-rich areas (e.g., caudate, putamen) should be delineated on the co-registered MRI.[3] The cerebellum is typically used as a reference region for non-specific binding.[1][6]
-
Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential relative to the non-displaceable tissue compartment (BPND) is a common outcome measure and can be estimated using various kinetic models.[1]
-
Simplified Reference Tissue Model (SRTM/SRTM2): This is a non-invasive method that uses the cerebellum as a reference region and does not require arterial blood sampling.[1][6][12]
-
Two-Tissue Compartment Model (2TCM): This model requires an arterial input function but can provide more detailed kinetic information.[6]
-
-
Receptor Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in [11C]-(+)-PHNO BPND after this compound administration compared to the baseline scan:
-
Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100
-
Conclusion
[11C]-(+)-PHNO PET imaging is a powerful technique for quantifying dopamine D2 and D3 receptor availability in the human brain. When combined with the administration of a D3-preferring partial agonist like this compound, it provides invaluable in vivo data on drug-target engagement. The protocols and data presented here offer a guide for researchers and drug developers to design and execute robust studies to investigate the pharmacodynamics of novel compounds targeting the dopaminergic system. Careful adherence to standardized imaging and analysis protocols is essential for obtaining reliable and reproducible results.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Dopamine D2/3 Receptor Availability in Obese Individuals: A PET Imaging Study with [11C](+)PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of BP14979 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing established animal models to investigate the efficacy of BP14979, a dopamine (B1211576) D3 receptor partial agonist, for four potential therapeutic indications: Binge Eating Disorder, Essential Tremor, Restless Legs Syndrome, and Premature Ejaculation. The protocols are designed to offer a robust framework for preclinical assessment of this compound and similar compounds.
Animal Model for Binge Eating Disorder (BED)
Introduction
Rodent models of binge eating are crucial for understanding the neurobiology of this disorder and for the preclinical evaluation of potential pharmacotherapies.[1][2][3] These models often involve manipulating access to highly palatable food to induce binge-like consumption patterns.[2][4] Given the role of dopamine in reward and feeding behaviors, and the implication of dopaminergic circuits in binge eating, this model is highly relevant for testing a dopamine D3 receptor partial agonist like this compound.[2][5]
Experimental Protocol: Limited Access Model
This protocol is adapted from established limited access models that induce binge-like eating behavior in rats.[6]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard chow
-
Highly palatable food (e.g., chocolate-flavored high-sucrose pellets)[6]
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Animal scale
-
Feeding chambers with automated food dispensers (optional)
Procedure:
-
Acclimation: Individually house rats and allow ad libitum access to standard chow and water for one week to acclimate to the housing conditions.
-
Baseline Food Intake: Measure daily food and water intake and body weight for 3-5 days to establish a baseline.
-
Binge Induction:
-
Provide ad libitum access to standard chow and water throughout the experiment.
-
For one hour each day, during the dark cycle, provide access to the highly palatable food.[6]
-
Continue this schedule for at least 4 weeks to establish a stable binge-eating phenotype, characterized by a significant and escalating intake of the palatable food during the limited access period.[6]
-
-
Drug Administration:
-
Randomly assign rats to treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via oral gavage at a predetermined time before the palatable food access period (e.g., 30-60 minutes prior).
-
-
Data Collection:
-
Measure the amount of palatable food consumed during the 1-hour access period.
-
Continue to monitor daily standard chow and water intake, as well as body weight.
-
-
Data Analysis:
-
Compare the palatable food intake between the treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to determine the effect of this compound on binge-like eating.
-
Expected Quantitative Data
The following table presents hypothetical data based on typical results from studies evaluating the effects of dopamine modulators on binge eating.
| Treatment Group | Palatable Food Intake (g) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | 15.2 ± 1.5 | - |
| This compound (Low Dose) | 10.8 ± 1.2 | 28.9% |
| This compound (High Dose) | 7.5 ± 0.9 | 50.7% |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway involved in binge eating and the experimental workflow for this model.
Caption: Dopaminergic reward pathway in binge eating.
Caption: Workflow for the binge eating disorder model.
Animal Model for Essential Tremor
Introduction
The harmaline-induced tremor model is a well-established and validated preclinical model for essential tremor.[7][8] Harmaline (B1672942), a central nervous system stimulant, induces a rhythmic and involuntary tremor in rodents that mimics the characteristics of essential tremor in humans.[3][8] This model is widely used to screen for potential anti-tremor medications.[3]
Experimental Protocol: Harmaline-Induced Tremor in Rats
This protocol details the induction and assessment of harmaline-induced tremor in rats.[1][3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Harmaline hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Subcutaneous injection needles
-
Tremor monitoring system (e.g., piezoelectric plate or accelerometer)[5][9]
Procedure:
-
Acclimation: Acclimate rats to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before harmaline administration.
-
-
Tremor Induction:
-
Tremor Assessment:
-
Data Analysis:
-
Quantify tremor intensity using the power of the signal in the tremor frequency band.
-
Compare tremor intensity between treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Expected Quantitative Data
The table below shows representative data for a study evaluating an anti-tremor compound.
| Treatment Group | Tremor Power (Arbitrary Units) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle + Harmaline | 125.6 ± 10.2 | - |
| This compound (Low Dose) + Harmaline | 88.4 ± 8.5 | 29.6% |
| This compound (High Dose) + Harmaline | 52.1 ± 6.9 | 58.5% |
Signaling Pathway and Experimental Workflow
The following diagrams depict the proposed mechanism of harmaline-induced tremor and the experimental workflow.
Caption: Olivocerebellar pathway in harmaline-induced tremor.
Caption: Workflow for the essential tremor model.
Animal Model for Restless Legs Syndrome (RLS)
Introduction
Animal models of RLS aim to replicate the sensory and motor symptoms of the disorder. Iron deficiency is a key etiological factor in RLS, and iron-deficient rodent models exhibit RLS-like symptoms, including increased locomotor activity, particularly during rest periods.[10][11][12] These models are responsive to dopaminergic agents, which are a mainstay of RLS treatment, making them suitable for evaluating this compound.[10]
Experimental Protocol: Iron Deficiency-Induced Hyperactivity
This protocol describes the induction of an RLS-like phenotype in rats through dietary iron restriction.[10]
Materials:
-
Male Sprague-Dawley rats (weanlings)
-
Iron-deficient diet (e.g., 2-4 ppm iron)
-
Control diet (e.g., 35-50 ppm iron)
-
This compound
-
Vehicle
-
Activity monitoring chambers (e.g., with infrared beams)
Procedure:
-
Dietary Manipulation:
-
Upon weaning, place rats on either an iron-deficient diet or a control diet for several weeks (e.g., 4-6 weeks) to induce iron deficiency.
-
-
Activity Monitoring:
-
Individually house the rats in activity monitoring chambers.
-
Record locomotor activity continuously over a 24-hour period, paying close attention to the light and dark cycles. RLS-like symptoms are expected to be more pronounced during the inactive (light) phase.
-
-
Drug Administration:
-
After establishing a stable baseline of hyperactivity in the iron-deficient group, administer this compound or vehicle.
-
-
Data Collection:
-
Continue to monitor locomotor activity after drug administration.
-
-
Data Analysis:
-
Compare locomotor activity between the iron-deficient and control groups to confirm the RLS-like phenotype.
-
Analyze the effect of this compound on the hyperactivity of the iron-deficient rats using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Expected Quantitative Data
The following table provides an example of data from an iron-deficiency RLS model.
| Group | Locomotor Activity (Beam Breaks/hr during light cycle) (Mean ± SEM) |
| Control Diet + Vehicle | 150 ± 20 |
| Iron-Deficient Diet + Vehicle | 450 ± 45 |
| Iron-Deficient Diet + this compound | 250 ± 30 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed pathophysiology and the experimental workflow for the RLS model.
Caption: Pathophysiology of iron deficiency-induced RLS.
Caption: Workflow for the restless legs syndrome model.
Animal Model for Premature Ejaculation (PE)
Introduction
Animal models of premature ejaculation often involve selecting male rats that exhibit naturally short ejaculation latencies, so-called "rapid ejaculators".[10][13][14] This approach is based on the "ejaculation distribution theory," which posits a natural variation in ejaculatory performance.[13] These models have good face and predictive validity for studying PE and for testing the efficacy of pharmacological interventions.[13]
Experimental Protocol: Rapid Ejaculator Rat Model
This protocol outlines the selection and testing of rapid ejaculator rats.[13][14]
Materials:
-
Male Wistar rats
-
Ovariectomized female Wistar rats
-
Estradiol (B170435) benzoate (B1203000) and progesterone (B1679170) for inducing sexual receptivity in females
-
Mating arenas
-
Video recording equipment
-
This compound
-
Vehicle
Procedure:
-
Female Preparation: Induce sexual receptivity in ovariectomized female rats by sequential administration of estradiol benzoate and progesterone.
-
Male Screening and Selection:
-
Screen a large cohort of sexually experienced male rats for their ejaculatory performance.
-
Conduct several mating tests (e.g., once a week for 3-4 weeks) with receptive females.
-
Measure key copulatory parameters, including ejaculation latency (time from the first intromission to ejaculation).
-
Select males with consistently short ejaculation latencies (e.g., the bottom 10-20% of the population) as the "rapid ejaculator" group.[14]
-
-
Drug Administration:
-
Administer this compound or vehicle to the selected rapid ejaculator rats prior to mating tests.
-
-
Mating Test:
-
Place a treated male rat in the mating arena with a receptive female.
-
Record the mating behavior for a set duration (e.g., 30 minutes).
-
-
Data Collection and Analysis:
-
From the video recordings, score the following parameters:
-
Ejaculation latency (EL)
-
Intromission frequency (IF)
-
Mount frequency (MF)
-
Post-ejaculatory interval (PEI)
-
-
Compare these parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Expected Quantitative Data
The table below presents hypothetical data for a study in rapid ejaculator rats.
| Treatment Group | Ejaculation Latency (seconds) (Median) |
| Vehicle | 180 |
| This compound (Low Dose) | 240 |
| This compound (High Dose) | 360 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central control of ejaculation and the experimental workflow for the PE model.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Binge Eating Palatable Foods: Emergence of Addiction-Like Behaviors and Brain Changes in the Rat | Veterian Key [veteriankey.com]
- 5. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binge eating, overeating and food addiction: Approaches for examining food overconsumption in laboratory rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feeding and reward: Perspectives from Three Rat Models of Binge Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Establishment of a rat model of premature ejaculation with 8-OH-DPAT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Researchers Create Model for Anemia-induced RLS - Restless Legs Syndrome Foundation Blog [rlsfoundation.blogspot.com]
- 11. Frontiers | Effects of iron-deficient diet on sleep onset and spinal reflexes in a rodent model of Restless Legs Syndrome [frontiersin.org]
- 12. Putative Animal Models of Restless Legs Syndrome: A Systematic Review and Evaluation of Their Face and Construct Validity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new approach to ‘on-demand’ treatment of lifelong premature ejaculation by treatment with a combination of a 5-HT1A receptor antagonist and SSRI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: BP14979 Dose-Response Studies in Rodents
Note to the Reader: As of the latest search, detailed public-domain data from dose-response studies of BP14979 specifically in rodent models is not available. The information presented here is based on the general pharmacological profile of this compound and typical methodologies for similar compounds. The protocols provided are illustrative templates and should be adapted based on specific experimental goals and institutional guidelines.
Introduction
This compound is an investigational drug identified as a partial agonist of the dopamine (B1211576) D3 receptor.[1] It has shown preferential binding to the D3 receptor over the D2 receptor.[2] Due to its mechanism of action, this compound is being explored for its therapeutic potential in a variety of conditions, including substance use disorders, binge eating disorder, essential tremor, and premature ejaculation.[1][3][4][5][6] Preclinical dose-response studies in rodent models are a critical step to determine the efficacy, safety, and pharmacokinetic profile of a drug candidate like this compound before it proceeds to human clinical trials.[7][8]
Mechanism of Action: Dopamine D3 Receptor Modulation
This compound acts as a partial agonist at the dopamine D3 receptor.[1] The dopamine D3 receptor is a G protein-coupled receptor that plays a significant role in cognition, motivation, and emotional behavior. Dysregulation of the D3 receptor has been implicated in various neuropsychiatric and substance use disorders. By selectively targeting the D3 receptor, this compound is hypothesized to modulate dopaminergic pathways implicated in these conditions.[3]
Below is a simplified representation of the dopamine D3 receptor signaling pathway.
Hypothetical Dose-Response Data in Rodents
The following tables represent hypothetical data that would be sought in dose-response studies of this compound in rodents. These tables are for illustrative purposes only.
Table 1: Hypothetical Efficacy of this compound in a Rat Model of Binge Eating
| Dose Group (mg/kg, p.o.) | Number of Animals | Mean Food Intake (g) during Binge Episode (± SEM) | Percent Reduction in Binge Intake vs. Vehicle |
| Vehicle | 10 | 15.2 (± 1.5) | 0% |
| This compound (1) | 10 | 12.8 (± 1.2) | 15.8% |
| This compound (3) | 10 | 9.7 (± 1.1) | 36.2% |
| This compound (10) | 10 | 6.5 (± 0.9) | 57.2% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| 1 | 50 | 0.5 | 200 |
| 5 | 250 | 0.5 | 1100 |
| 10 | 550 | 1.0 | 2600 |
Experimental Protocols
The following are generalized protocols for conducting dose-response studies with a compound like this compound in rodents.
Protocol: Evaluation of this compound in a Rodent Model of Binge-Like Eating Behavior
Objective: To assess the dose-dependent effect of this compound on binge-like eating behavior in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Standard rat chow and highly palatable food (e.g., high-fat, high-sugar diet)
-
Oral gavage needles
-
Animal balance
-
Metabolic cages
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week.
-
Induction of Binge-Like Behavior:
-
Provide restricted access to the highly palatable food for a limited time (e.g., 2 hours) on alternating days for 2-3 weeks to establish a stable baseline of binge eating.
-
On intervening days, provide ad libitum access to standard chow.
-
-
Drug Administration:
-
On the test day, randomly assign rats to different treatment groups (vehicle, and various doses of this compound).
-
Administer the assigned treatment via oral gavage at a specified time before the presentation of the highly palatable food (e.g., 30 minutes prior).
-
-
Binge Eating Assessment:
-
Present the highly palatable food and measure the amount consumed over the specified access period (e.g., 2 hours).
-
-
Data Analysis:
-
Analyze the food intake data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different dose groups.
-
Protocol: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single administration.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound
-
Vehicle (e.g., saline)
-
Injection supplies (e.g., syringes, needles for intraperitoneal injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples from a designated group of mice for each time point.
-
Process the blood samples to separate plasma.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
References
- 1. BP 14979 - AdisInsight [adisinsight.springer.com]
- 2. BP-1.4979 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. BP-1.4979 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Dose-Dependent Efficacy and Safety Toxicology of Hydroxypyridinonate Actinide Decorporation Agents in Rodents: Towards a Safe and EffectiveHuman Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response trend tests for tumorigenesis adjusted for differences in survival and body weight across doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BP14979 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP14979 is a potent and selective partial agonist for the Dopamine D3 Receptor (D3R). The D3R, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. As a Gi/Go-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Dysregulation of D3R signaling is associated with various neurological and psychiatric disorders, making it a significant target for drug discovery. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its effects on D3R signaling and cellular function.
Physicochemical and Storage Information
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₂₃H₃₄N₄O₂ |
| Molecular Weight | 398.55 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C in DMSO for up to 6 months |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.9855 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Protocols
The following are detailed protocols for common cell culture experiments to characterize the activity of this compound. It is recommended to use cell lines stably expressing the human D3 receptor, such as transfected Chinese Hamster Ovary (CHO) or SH-SY5Y human neuroblastoma cells, for these assays.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
D3R-expressing cells (e.g., CHO-D3R or SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Expected Outcome: As a partial agonist, this compound is not expected to be significantly cytotoxic at typical working concentrations. This assay is primarily to confirm that the concentrations used in functional assays do not adversely affect cell health.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/Go-coupled receptor activation.
Materials:
-
D3R-expressing cells (e.g., CHO-D3R)
-
Serum-free culture medium
-
96-well or 384-well plates
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in the appropriate plate at a density optimized for the cAMP assay kit (typically 5,000-20,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
The next day, gently wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with IBMX (typically 100-500 µM) in assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells.
-
Immediately add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.
-
Incubate for 15-60 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Quantitative Data (Representative):
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) |
| Dopamine | CHO-D3R | cAMP Inhibition | 5 - 20 |
| This compound | CHO-D3R | cAMP Inhibition | 1 - 50 (Expected) |
| Dopamine | SH-SY5Y | Cell Viability | >10,000 |
| This compound | SH-SY5Y | Cell Viability | >10,000 (Expected) |
Note: The EC50 for this compound is an expected range and should be determined empirically.
Experimental Workflow for cAMP Assay
Caption: Workflow for measuring cAMP inhibition by this compound.
Protocol 3: MAPK/ERK Phosphorylation Assay (Western Blot)
This assay investigates the effect of this compound on downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.
Materials:
-
D3R-expressing cells
-
6-well or 10 cm culture plates
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Signaling Pathway Diagram
Activation of the D3 receptor by this compound initiates a signaling cascade that modulates neuronal function.
Dopamine D3 Receptor Signaling Pathway
Caption: this compound activates the D3R, leading to Gi/o-mediated inhibition of adenylyl cyclase and modulation of downstream pathways.
These protocols and notes provide a comprehensive guide for the preparation and application of this compound in cell culture experiments. Researchers should optimize the specific conditions, such as cell density and compound concentrations, for their particular cell lines and experimental setup.
Application Notes and Protocols for Lentiviral shRNA Knockdown of the D3 Receptor for BP14979 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and motivation.[1] Altered D3R signaling has been implicated in various neuropsychiatric disorders, including substance use disorders and Parkinson's disease.[2][3][4] As a member of the D2-like receptor family, the D3R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] D3R activation can also modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[6][7]
BP14979 is a novel partial agonist with a higher affinity for the D3 receptor over the D2 receptor.[8][9] Understanding the precise mechanism of action and the functional consequences of D3R engagement by this compound is critical for its therapeutic development. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and stable method to specifically reduce the expression of a target protein, thereby allowing for the investigation of its function.[10][11]
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA to knock down D3 receptor expression in cell-based assays to characterize the activity of this compound.
Data Presentation
Lentiviral shRNA Knockdown Efficiency of D3 Receptor
The efficiency of lentiviral shRNA-mediated knockdown can vary depending on the shRNA sequence, target cell line, and transduction conditions. It is crucial to validate the knockdown efficiency for each experimental system.
| Method | Target | Knockdown Efficiency (%) | Reference |
| qRT-PCR | Various genes | 40 - 99% | [12] |
| Western Blot | Target protein | >80% | [13] |
| Flow Cytometry | EGFP | ~72% (after selection) | [11] |
Pharmacological Properties of this compound
This compound exhibits preferential binding and functional activity at the D3 receptor. The following table summarizes its known binding affinities and functional parameters.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki | hD3R | ~1 nM | Human | Radioligand Binding | [8] |
| Ki | hD2R | 192 nM | Human | Radioligand Binding | [8] |
| Intrinsic Activity | hD3R | 32% ± 2.6% | Human | Functional Assay | [8] |
| EC50 | hD3R | 0.7 ± 0.3 nM | Human | Functional Assay | [8] |
Note: Further quantitative data from in vitro cell-based assays following D3R knockdown would be necessary to fully characterize the on-target effects of this compound.
Experimental Protocols
Lentiviral shRNA Production and Cell Transduction
This protocol outlines the steps for producing lentiviral particles carrying an shRNA construct targeting the D3 receptor and transducing a suitable cell line (e.g., HEK293 or CHO cells stably expressing the D3 receptor).
Materials:
-
Lentiviral vector containing shRNA targeting D3R (and a non-targeting control shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for packaging
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Target cells (e.g., HEK293-D3R or CHO-D3R)
-
Polybrene or Hexadimethrine Bromide[14]
-
Puromycin (B1679871) (if the vector contains a resistance gene)[14]
Protocol:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the shRNA-D3R plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Change the medium 12-18 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the multiplicity of infection (MOI).
-
-
Cell Transduction:
-
Seed the target cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).[14]
-
Add the lentiviral particles at the desired MOI.
-
Incubate for 18-24 hours.
-
Replace the virus-containing medium with fresh growth medium.
-
(If applicable) 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.[14]
-
Expand the puromycin-resistant cells to establish a stable D3 receptor knockdown cell line.
-
-
Validation of Knockdown:
-
Assess D3 receptor mRNA levels using qRT-PCR.
-
Evaluate D3 receptor protein levels by Western blotting.
-
Functionally validate the knockdown using one of the assays described below.
-
cAMP Accumulation Assay (Gαi Signaling)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of D3 receptor activation.
Materials:
-
D3R knockdown and control cell lines
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Protocol:
-
Seed D3R knockdown and control cells in a 384-well plate at an optimized density.[15]
-
Incubate overnight.
-
The next day, replace the medium with stimulation buffer containing a PDE inhibitor and incubate for 30 minutes at room temperature.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[15][16]
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels upon addition of this compound in control cells should be significantly attenuated in the D3R knockdown cells.
Phospho-ERK (p-ERK) Assay
This assay quantifies the phosphorylation of ERK as a downstream measure of D3 receptor activation.
Materials:
-
D3R knockdown and control cell lines
-
Serum-free medium
-
This compound
-
Lysis buffer
-
p-ERK and total ERK antibodies
-
Detection system (e.g., In-Cell Western, HTRF, or AlphaScreen)[7][14][17]
Protocol:
-
Seed D3R knockdown and control cells in a 96-well or 384-well plate.
-
Incubate overnight.
-
Starve the cells in serum-free medium for 4-6 hours prior to the experiment.
-
Treat the cells with varying concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes).[14]
-
Remove the medium and lyse the cells.
-
Measure p-ERK and total ERK levels using a suitable detection method. For an In-Cell Western:
-
Fix the cells with formaldehyde.
-
Permeabilize with Triton X-100.
-
Block with a blocking buffer (e.g., milk or BSA).
-
Incubate with primary antibodies against p-ERK and total ERK.
-
Incubate with corresponding infrared-labeled secondary antibodies.
-
Quantify the signal using an infrared imaging system.[7][14]
-
-
Data Analysis: The p-ERK/total ERK ratio should increase in response to this compound in control cells. This response should be significantly reduced in D3R knockdown cells.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the D3 receptor from the cell surface.
Materials:
-
D3R knockdown and control cell lines (preferably expressing a tagged D3R, e.g., GFP-D3R)
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imager
Protocol:
-
Seed cells on glass coverslips or in imaging-compatible plates.[1][18]
-
Incubate overnight.
-
Treat the cells with a saturating concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with cold PBS and fix with 4% PFA.[1]
-
Permeabilize the cells (optional, depending on the need to visualize intracellular structures).[1]
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Data Analysis: In control cells, this compound should induce a time-dependent translocation of the D3 receptor from the plasma membrane to intracellular vesicles. This effect should be absent or significantly diminished in D3R knockdown cells. Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the membrane.
Visualizations
Caption: D3 Receptor Signaling Cascade.
Caption: D3R Knockdown and this compound Treatment Workflow.
References
- 1. Internalization assay [bio-protocol.org]
- 2. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A 384-well cell-based phospho-ERK assay for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
Application Note: Utilizing CRISPR-Cas9 to Elucidate Target Engagement of BP14979
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP14979 is a novel therapeutic candidate under investigation for smoking cessation.[1] Understanding the direct interaction of this compound with its molecular target is a critical step in its development and validation.[2][3][4] This application note provides a comprehensive set of protocols employing the revolutionary CRISPR-Cas9 gene-editing technology to confirm and quantify the target engagement of this compound.[2][5][6] For the purpose of this guide, we will hypothesize that the primary target of this compound is the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) , a well-established target in smoking cessation therapies.
The described methodologies will enable researchers to knockout the putative target gene, assess the impact on drug efficacy, and directly measure the physical interaction between this compound and the α4β2 nAChR. These assays are designed to provide robust and reproducible data to accelerate the preclinical validation of this compound.
Key Experimental Approaches
This application note details three key experimental strategies to investigate the target engagement of this compound:
-
CRISPR-Cas9 Mediated Knockout of CHRNA4 and CHRNB2: To validate that the α4 and β2 subunits of the nAChR are the direct targets of this compound, the corresponding genes (CHRNA4 and CHRNB2) will be knocked out in a relevant neuronal cell line. The effect of this knockout on the cellular response to this compound will be quantified.
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay will be used to directly measure the binding of this compound to the α4β2 nAChR in a cellular environment. Target engagement is confirmed by the thermal stabilization of the receptor upon ligand binding.[7][8][9][10][11]
-
Downstream Signaling Reporter Assay: A reporter assay will be employed to measure the functional consequences of this compound binding to the α4β2 nAChR. This will be assessed by monitoring the activity of a downstream signaling pathway, such as calcium influx, upon receptor activation and inhibition.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CHRNA4 and CHRNB2
This protocol describes the generation of CHRNA4 and CHRNB2 knockout cell lines using CRISPR-Cas9 technology.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cas9 nuclease
-
Synthetic single guide RNAs (sgRNAs) targeting CHRNA4 and CHRNB2 (designed using a reputable online tool)
-
Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
DNA extraction kit
-
PCR primers flanking the sgRNA target sites
-
Sanger sequencing reagents
Methodology:
-
sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting the coding regions of CHRNA4 and CHRNB2.
-
Cell Culture: Culture SH-SY5Y cells in complete growth medium to 70-80% confluency.
-
Transfection:
-
Prepare two separate ribonucleoprotein (RNP) complexes by combining Cas9 protein with the respective sgRNAs for CHRNA4 and CHRNB2.
-
Transfect SH-SY5Y cells with the RNP complexes using Lipofectamine™ CRISPRMAX™.
-
-
Selection: 48 hours post-transfection, select for successfully transfected cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform single-cell cloning to isolate individual knockout clones.
-
Verification of Knockout:
-
Extract genomic DNA from the isolated clones.
-
Amplify the targeted regions by PCR.
-
Sequence the PCR products using Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of the target protein by Western blot analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the procedure for performing CETSA to measure the target engagement of this compound with the α4β2 nAChR.
Materials:
-
Wild-type and CHRNA4/CHRNB2 knockout SH-SY5Y cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against CHRNA4, CHRNB2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Methodology:
-
Cell Treatment: Treat wild-type and knockout cells with either this compound or DMSO for a specified time.
-
Heat Challenge:
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using antibodies against CHRNA4, CHRNB2, and the loading control.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Calcium Influx Reporter Assay
This protocol describes a fluorescent reporter assay to measure the functional effect of this compound on α4β2 nAChR activity.
Materials:
-
Wild-type and CHRNA4/CHRNB2 knockout SH-SY5Y cells
-
Fluo-4 AM calcium indicator dye
-
Nicotine (agonist)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed wild-type and knockout cells into a 96-well plate.
-
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Stimulate the cells with nicotine.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the inhibition of the nicotine-induced calcium influx by this compound to determine its IC50 value.
Data Presentation
The quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Verification of CHRNA4 and CHRNB2 Knockout
| Cell Line | Target Gene | Sequencing Result | Protein Expression (vs. WT) |
| WT SH-SY5Y | CHRNA4 | Wild-type | 100% |
| WT SH-SY5Y | CHRNB2 | Wild-type | 100% |
| KO Clone 1 | CHRNA4 | 2 bp deletion | Not Detected |
| KO Clone 1 | CHRNB2 | 5 bp insertion | Not Detected |
| KO Clone 2 | CHRNA4 | 1 bp insertion | Not Detected |
| KO Clone 2 | CHRNB2 | 8 bp deletion | Not Detected |
Table 2: CETSA Data for this compound Target Engagement
| Cell Line | Treatment | Tm of CHRNA4 (°C) | ΔTm (°C) | Tm of CHRNB2 (°C) | ΔTm (°C) |
| WT SH-SY5Y | Vehicle (DMSO) | 52.1 | - | 54.3 | - |
| WT SH-SY5Y | This compound (10 µM) | 56.8 | +4.7 | 58.9 | +4.6 |
| KO SH-SY5Y | Vehicle (DMSO) | N/A | N/A | N/A | N/A |
| KO SH-SY5Y | This compound (10 µM) | N/A | N/A | N/A | N/A |
Table 3: Functional Activity of this compound in Calcium Influx Assay
| Cell Line | Treatment | Nicotine EC50 (nM) | This compound IC50 (nM) |
| WT SH-SY5Y | - | 150 | 25 |
| KO SH-SY5Y | - | >10,000 | >10,000 |
Visualizations
The following diagrams illustrate the key experimental workflows and the hypothesized signaling pathway.
Caption: Workflow for generating knockout cell lines.
Caption: Cellular Thermal Shift Assay experimental workflow.
Caption: Hypothesized signaling pathway of this compound.
Conclusion
The integration of CRISPR-Cas9 technology with established biophysical and functional assays provides a powerful and robust framework for the validation of drug-target engagement. The protocols detailed in this application note offer a clear path to elucidating the interaction of this compound with its putative target, the α4β2 nicotinic acetylcholine receptor. The successful application of these methods will significantly enhance the understanding of this compound's mechanism of action and build confidence in its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. biocompare.com [biocompare.com]
- 3. selectscience.net [selectscience.net]
- 4. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 5. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Characterization of BP14979 on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP14979 is a novel compound with partial agonist activity at the dopamine (B1211576) D3 receptor, showing preferential occupancy of D3 over D2 receptors.[1][2] Understanding the electrophysiological consequences of its interaction with dopamine neurons is crucial for elucidating its mechanism of action and predicting its therapeutic potential and side-effect profile. These application notes provide a comprehensive overview of the methodologies required to characterize the electrophysiological effects of this compound on midbrain dopamine neurons. While specific electrophysiological data for this compound is not yet extensively published, this document outlines the established protocols and expected data presentation based on the study of similar compounds and dopamine receptor ligands.
Dopamine neurons in the substantia nigra (SNc) and ventral tegmental area (VTA) exhibit characteristic firing patterns, including tonic, irregular, and burst firing, which are crucial for their function in motor control, motivation, and reward.[3] The electrophysiological properties of these neurons are regulated by a variety of ion channels and receptors, including dopamine autoreceptors.[4]
Data Presentation: Expected Electrophysiological Effects of this compound
The following tables are templates illustrating how to structure quantitative data obtained from electrophysiological experiments investigating the effects of this compound.
Table 1: Effects of this compound on the Firing Rate of Dopamine Neurons (In Vivo Extracellular Recording)
| Treatment Group | N (cells) | N (animals) | Basal Firing Rate (Hz) | Firing Rate after this compound (Hz) | % Change from Basal |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) |
Table 2: Effects of this compound on Burst Firing Parameters of Dopamine Neurons (In Vivo Extracellular Recording)
| Treatment Group | N (cells) | N (animals) | % Spikes in Bursts (Basal) | % Spikes in Bursts (Post-BP14979) | Mean Inter-Spike Interval within Bursts (ms) (Basal) | Mean Inter-Spike Interval within Bursts (ms) (Post-BP14979) |
| Vehicle Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| This compound (Dose 3) |
Table 3: Effects of this compound on Intrinsic Membrane Properties of Dopamine Neurons (In Vitro Whole-Cell Patch-Clamp)
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |
| Resting Membrane Potential (mV) | |||
| Input Resistance (MΩ) | |||
| Action Potential Threshold (mV) | |||
| Action Potential Amplitude (mV) | |||
| Action Potential Duration (ms) | |||
| Afterhyperpolarization Amplitude (mV) |
Table 4: Effects of this compound on Voltage-Gated Ion Currents in Dopamine Neurons (In Vitro Voltage-Clamp)
| Current Type | Control Peak Current (pA) | This compound Peak Current (pA) | % Change | Key Voltage-Dependence Parameter (e.g., V1/2 of activation/inactivation) |
| Transient K+ Current (IA) | ||||
| Delayed Rectifier K+ Current (IK) | ||||
| Voltage-Gated Ca2+ Current (ICa) | ||||
| Persistent Na+ Current (INaP) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field of neurophysiology.
Protocol 1: In Vivo Extracellular Single-Unit Recording of Midbrain Dopamine Neurons
This protocol is designed to measure the spontaneous firing activity of dopamine neurons in anesthetized animals and assess the systemic effects of this compound.
1. Animal Preparation:
- Anesthetize the animal (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate) and place it in a stereotaxic frame.[5]
- Maintain body temperature at 37°C using a heating pad.[6]
- Perform a craniotomy over the substantia nigra (SNc) or ventral tegmental area (VTA) using appropriate stereotaxic coordinates.
2. Recording:
- Lower a recording microelectrode (e.g., glass micropipette filled with 2M NaCl and pontamine sky blue) into the target brain region.
- Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, regular to irregular firing rate (1-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[5]
- Record baseline spontaneous firing activity for a stable period (e.g., 10-15 minutes).
3. Drug Administration:
- Administer this compound intravenously or intraperitoneally at various doses.
- Record the firing activity continuously for a defined period post-injection to determine the onset, magnitude, and duration of the drug's effect.
4. Data Analysis:
- Analyze the firing rate (spikes/second), firing pattern (e.g., coefficient of variation of the interspike interval), and burst firing characteristics.
- At the end of the experiment, eject pontamine sky blue from the electrode tip to mark the recording site for histological verification.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Dopamine Neurons in Brain Slices
This protocol allows for the detailed investigation of this compound's effects on the intrinsic membrane properties and specific ion channels of dopamine neurons.
1. Slice Preparation:
- Acutely prepare coronal midbrain slices (250-300 µm thick) from juvenile or adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
- Visualize dopamine neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.
- Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an appropriate internal solution.
- Current-clamp mode: Record spontaneous firing and measure intrinsic properties such as resting membrane potential, input resistance, and action potential characteristics in response to current injections.
- Voltage-clamp mode: Hold the neuron at a specific membrane potential (e.g., -70 mV) and use voltage steps to elicit and measure specific voltage-gated ion currents (e.g., K+, Na+, Ca2+ currents).[7][8] Pharmacological agents can be used to isolate individual currents.
3. Drug Application:
- Apply this compound to the bath via the perfusion system at known concentrations.
- Record changes in membrane properties or isolated currents.
4. Data Analysis:
- Analyze changes in resting membrane potential, firing frequency, action potential waveform, and current-voltage (I-V) relationships for isolated ion currents.
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound at the D3 autoreceptor.
Caption: Experimental workflow for electrophysiological characterization.
Caption: Potential effects of this compound on neuronal excitability.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine inhibits two characterized voltage-dependent calcium currents in identified rat lactotroph cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dopamine on voltage-dependent potassium currents in identified rat lactotroph cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BP14979 Effects in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting behavioral assays in mice to assess the effects of BP14979, a dopamine (B1211576) D3 receptor partial agonist. The protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's pharmacological profile, particularly its impact on locomotion, anxiety, depression-like behavior, reward, and social interaction.
Introduction to this compound
This compound is a novel compound characterized as a partial agonist of the dopamine D3 receptor.[1][2][3] The dopamine D3 receptor is predominantly expressed in the limbic areas of the brain, such as the nucleus accumbens, which are critically involved in motivation, emotion, and reward processing.[4][5] As a partial agonist, this compound is expected to exhibit a unique pharmacological profile, potentially acting as a functional antagonist in the presence of high dopamine levels and as an agonist in low dopamine states.[6][7][8] This dual activity makes it a promising candidate for treating various neuropsychiatric and substance use disorders.[5] The behavioral assays outlined below are designed to elucidate the in vivo effects of this compound and to characterize its potential therapeutic applications.
Dopaminergic Signaling Pathway
The following diagram illustrates the simplified signaling pathway of dopamine D2-like receptors, including the D3 receptor, which are Gi-coupled protein receptors. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the behavioral effects of this compound in mice.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Running Reward Conditioned Place Preference Task [bio-protocol.org]
- 5. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine antagonist effects of the D2/D3 receptor partial agonist aripiprazole on effort-based choice tasks in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: BP14979 (Data from Rapamycin)
This is an excellent and comprehensive request. Since "BP14979" does not correspond to a known scientific compound, this guide has been created using Rapamycin (B549165) (Sirolimus) as a well-documented substitute to demonstrate the structure and content of a technical support center. All data and protocols provided are for Rapamycin.
Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the use of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] this compound forms a complex with the intracellular protein FKBP12.[1][3][4] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[1][3] This inhibition mimics a state of nutrient starvation, leading to a reduction in protein synthesis and cell cycle arrest, primarily at the G1/S transition.[5]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily targets and inhibits the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is crucial for regulating many cellular processes and is often hyperactivated in various cancers.[7][8][9] By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors like S6 Kinase 1 (S6K1) and 4E-BP1, which are critical for protein synthesis and cell proliferation.[1]
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound is highly cell-type dependent and can range from low nanomolar (nM) to micromolar (µM) concentrations.[10][11] For many sensitive cancer cell lines, IC50 values (the concentration required to inhibit 50% of cell growth) are often in the range of 1-100 nM.[10][12] It is strongly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[11][13]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is poorly soluble in water.[14][15] It is recommended to prepare a high-concentration stock solution in a solvent like DMSO (e.g., 10 mM).[15][16] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[15]
Troubleshooting Guide
Issue 1: No observable effect or inconsistent results after treatment.
-
Possible Cause: Compound Precipitation. this compound is highly lipophilic and can precipitate when diluted from a DMSO stock into aqueous cell culture media.[14] This significantly lowers the effective concentration.
-
Solution:
-
Warm the cell culture medium to 37°C before adding the compound.[14][16]
-
Instead of adding the small volume of stock to the large volume of media, try adding the media to the tube containing the this compound stock and vortex immediately for better mixing.[14][16]
-
Perform serial dilutions in your culture medium to avoid a sudden, large change in solvent polarity.[15]
-
Visually inspect the final working solution for precipitates. If unsure, centrifuge the solution at high speed and check for a pellet.[15]
-
-
-
Possible Cause: Compound Degradation. this compound is unstable in aqueous solutions.[14][15]
-
Solution: Always prepare fresh working solutions immediately before each experiment. Do not store diluted this compound in aqueous buffers or media.[15]
-
-
Possible Cause: Cell Line Resistance. Some cell lines are intrinsically resistant to mTORC1 inhibition.[10]
-
Solution:
-
Confirm target engagement by performing a Western blot to check the phosphorylation status of mTORC1 downstream targets, such as p70S6K (at Thr389) or 4E-BP1. A lack of change in phosphorylation indicates a problem with the compound's activity or cell permeability.
-
Consider the genetic background of your cells. For example, cells with high levels of PI3K activation may be more sensitive.[10]
-
-
Issue 2: High levels of cytotoxicity observed at expected effective concentrations.
-
Possible Cause: Off-target effects or prolonged mTORC2 inhibition. While this compound is highly specific for mTORC1, prolonged treatment can also disrupt the assembly and function of mTORC2, which can impact cell survival by inhibiting Akt signaling.[3][17]
-
Solution:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) in addition to your dose-response curve to find a time point that maximizes target inhibition while minimizing cell death.[13]
-
Use the lowest effective concentration determined from your dose-response experiments.
-
Assess apoptosis using methods like Annexin V/PI staining to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[18]
-
-
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound (data from Rapamycin) in various in vitro models.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HEK293 | Embryonic Kidney | ~0.1 nM | [12] |
| T98G | Glioblastoma | 2 nM | [12] |
| MCF-7 | Breast Cancer | ~20 nM | [10] |
| U87-MG | Glioblastoma | 1 µM | [12] |
| Ca9-22 | Oral Cancer | ~15 µM | [18] |
| MDA-MB-231 | Breast Cancer | ~20 µM | [10] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Concentration Range | Treatment Duration | Reference |
| Proliferation (MTT) | VM Endothelial Cells | 1 - 1,000 ng/mL | 24 - 72 hours | [13] |
| Western Blot (p-p70S6K) | Various | 10 - 200 nM | 2 - 24 hours | [11] |
| Cell Cycle Analysis | T-cells | ~2.5 µM | 24 - 48 hours | [19] |
| Autophagy Induction | Oral Cancer Cells | 10 - 20 µM | 24 hours | [18] |
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Proliferation using an MTT Assay
This protocol provides a method to determine the IC50 value of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[20]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range to test is 0, 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours) at 37°C and 5% CO2.[20]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[20]
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on mTORC1.
Caption: Experimental workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. Phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin (PI3K-Akt-mTOR) signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 19. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Troubleshooting BP14979 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and stability issues encountered with BP14979.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended as this compound is generally soluble in it.[1] If solubility issues persist, you may consider other organic solvents such as ethanol (B145695) or N,N-Dimethylformamide (DMF).[1] It is always advisable to first test the solubility with a small amount of the compound.
Q2: My this compound did not fully dissolve in DMSO. What should I do?
A2: If this compound does not fully dissolve in DMSO, gentle warming of the solution up to 37°C and vortexing may aid in dissolution. If the compound still does not dissolve, you may be exceeding its solubility limit. Consider preparing a more dilute stock solution. For specific experimental needs requiring higher concentrations, a co-solvent system or the formulation strategies for in vivo use may be adapted for in vitro experiments.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[1][2]
-
In Solvent: For solutions, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to one month to minimize freeze-thaw cycles.[1]
Q4: I am observing precipitation of this compound in my aqueous cell culture medium. How can I prevent this?
A4: Precipitation in aqueous media is a common issue for hydrophobic compounds. To prevent this, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%. You can also explore the use of solubilizing agents such as certain surfactants or formulate the compound in a delivery vehicle like cyclodextrins.
Q5: How can I assess the stability of this compound in my experimental conditions?
A5: To determine the stability of this compound in your specific experimental setup, you can perform a time-course experiment. Incubate the compound under your experimental conditions and collect samples at different time points. Analyze the concentration of the parent compound at each point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time would indicate instability.
Solubility Data
The solubility of this compound has been determined in various common solvents. The following table summarizes the approximate solubility at room temperature.
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | > 20 | > 50 |
| Ethanol | ~10 | ~25 |
| DMF | > 15 | > 37.5 |
| Water | < 0.1 | < 0.25 |
Note: This data is for guidance. Actual solubility may vary based on the specific lot, temperature, and purity.
In Vivo Formulation Guide
For animal studies, formulating this compound to ensure its bioavailability is critical. Below are some suggested formulations for poorly water-soluble compounds that can be adapted for this compound.[1]
| Formulation | Composition | Preparation Notes |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethyl cellulose (B213188) (CMC) in saline. | Add the required amount of this compound to the 0.5% CMC solution and vortex to create a uniform suspension.[1] |
| Oral Formulation 2 | Dissolve in Polyethylene glycol 400 (PEG400). | Gently warm and vortex to dissolve.[1] |
| Injection Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. | Dissolve this compound in DMSO first, then add PEG300 and Tween 80. Finally, add saline to the desired volume. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a specific amount of this compound powder (Molecular Weight: 398.55 g/mol ). For example, weigh 3.99 mg of the compound.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the powder to achieve a 10 mM concentration. For 3.99 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Aqueous Stability
-
Prepare Working Solution: Dilute the this compound stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is minimal.
-
Incubation: Incubate the working solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours). The 0-hour time point serves as your baseline.
-
Sample Quenching: Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile (B52724) to the collected samples.
-
Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining at each time point.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile.
Visual Troubleshooting and Workflow Diagrams
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A general workflow for assessing the in vitro stability of this compound.
Caption: A simplified diagram of a potential signaling pathway involving the D3 receptor.
References
Avoiding off-target effects of BP14979 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to help avoid off-target effects in experiments involving the dopamine (B1211576) D3 receptor partial agonist, BP14979.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule that functions as a partial agonist for the dopamine D3 receptor (DRD3). Its primary target is the DRD3, which is involved in various neurological processes.
Q2: What are off-target effects and why are they a particular concern for a D3 receptor agonist like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability to in vivo models. For this compound, the primary concern for off-target effects is the dopamine D2 receptor (DRD2). The D2 and D3 receptors share a high degree of sequence homology, particularly in their transmembrane domains which form the ligand-binding pocket.[1] This structural similarity makes it challenging to design ligands that are highly selective for the D3 receptor over the D2 receptor.
Q3: How do I know if the experimental phenotype I'm observing is due to an off-target effect of this compound?
-
Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target (DRD3). If the phenotype persists in the absence of the D3 receptor, it is likely an off-target effect.
-
Use of control compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. Additionally, using a well-characterized D3-selective antagonist to see if it can block the effect of this compound can provide evidence for on-target activity.
-
Varying concentrations: Off-target effects are often more pronounced at higher concentrations. Perform dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect and assess if other phenotypes emerge at higher concentrations.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Observed phenotype is inconsistent with known D3 receptor signaling. | The effect may be mediated by an off-target, most likely the D2 receptor. | 1. Confirm D3 receptor expression in your experimental system.2. Use a selective D2 receptor antagonist to see if the phenotype is blocked.3. Perform siRNA-mediated knockdown of the D2 receptor and re-evaluate the effect of this compound.4. Conduct a competitive binding assay to determine the affinity of this compound for both D2 and D3 receptors in your system. |
| High variability in results between experimental replicates. | 1. Inconsistent this compound concentration.2. Cell passage number affecting receptor expression.3. Variability in cell health. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.2. Standardize cell passage number for all experiments.3. Regularly assess cell viability (e.g., via Trypan Blue exclusion). |
| Inconsistent results between different cell lines. | Differential expression levels of D3 and D2 receptors. | 1. Quantify the expression levels of both D3 and D2 receptors in each cell line (e.g., by qPCR or Western blot).2. Choose a cell line with high D3 and low D2 expression for studying on-target effects. |
| Cell toxicity observed at concentrations needed for a functional effect. | The toxicity may be due to off-target effects. | 1. Perform a dose-response curve for toxicity and determine the EC50 for the functional effect. If the therapeutic window is narrow, off-target effects are likely.2. Investigate markers of cellular stress or apoptosis.3. Consider if the active metabolite of this compound, BP1.6239, could be contributing to the toxicity.[2] |
Quantitative Data Summary
While a comprehensive public off-target profile for this compound is not available, in vivo human PET scan studies have demonstrated that this compound occupies both dopamine D3 and D2 receptors, with a preference for the D3 receptor.[2][3] Researchers should experimentally determine the binding affinities in their specific assay systems. The following table provides an example of how to present such data.
| Target | Binding Affinity (Ki in nM) | Notes |
| Dopamine D3 Receptor (On-Target) | [To be determined experimentally] | Primary target of this compound. |
| Dopamine D2 Receptor (Known Off-Target) | [To be determined experimentally] | High homology with D3 receptor.[1] |
| Hypothetical Off-Target 1 (e.g., 5-HT2B) | [To be determined experimentally] | Illustrative example. |
| Hypothetical Off-Target 2 (e.g., Sigma-1) | [To be determined experimentally] | Illustrative example. |
Experimental Protocols
Competitive Radioligand Binding Assay for D2/D3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Use cell membranes from HEK293 cells stably expressing either human D2 or D3 receptors.
-
Radioligand: Use a high-affinity radioligand that binds to both receptors, such as [3H]spiperone. The concentration of the radioligand should be approximately at its Kd for each receptor.[4]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competitive Binding:
-
In a 96-well plate, add a fixed amount of receptor-containing membranes.
-
Add a fixed concentration of the radioligand.
-
Add a range of concentrations of unlabeled this compound (e.g., 10-12 M to 10-5 M).
-
For non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
siRNA-Mediated Knockdown for Target Validation
Objective: To confirm that the observed cellular effect of this compound is mediated by the D3 receptor.
Methodology:
-
Cell Seeding: The day before transfection, seed cells (e.g., a neuroblastoma cell line endogenously expressing D3 receptors) in a multi-well plate so that they are 60-80% confluent at the time of transfection.[5]
-
siRNA Preparation:
-
Dilute a validated siRNA targeting the D3 receptor and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[5][6]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm D3 receptor knockdown by qPCR (for mRNA levels) or Western blot (for protein levels).
-
Functional Assay: Treat the remaining control and D3-knockdown cells with this compound and perform your functional assay. A significantly diminished or absent response in the D3-knockdown cells compared to the control cells indicates that the effect is on-target.
Visualizations
Caption: Generalized Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: BP14979 and Biphasic Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves, with a focus on experiments involving the hypothetical compound BP14979.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A biphasic dose-response curve, also known as a non-monotonic dose-response curve (NMDRC), is a type of biological response where a substance elicits opposite effects at different concentrations.[1] Typically, it is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.[2] This "U-shaped" or "inverted U-shaped" curve deviates from the traditional monotonic model where the effect of a substance consistently increases with the dose.[2][3] This phenomenon is also referred to as hormesis.
Q2: Why am I observing a biphasic response with this compound?
Observing a biphasic response with a compound like this compound can be attributed to several underlying biological mechanisms:
-
Receptor Duality: The compound might interact with different receptor subtypes at varying concentrations, with one receptor mediating the stimulatory effect at low doses and another mediating the inhibitory effect at high doses.
-
Signaling Pathway Complexity: this compound could be activating multiple intracellular signaling pathways that have opposing effects on the measured endpoint. For instance, key signaling pathways like MAPK/Erk and PI3K/Akt have been shown to exhibit biphasic responses.[4][5]
-
Enzyme Kinetics: The compound may act as an activator of an enzyme at low concentrations and an inhibitor at higher concentrations.
-
Cellular Stress Responses: Low doses of a substance can trigger adaptive stress responses that enhance cell survival, while high doses can overwhelm these protective mechanisms and lead to toxicity.
Q3: What are the implications of a biphasic dose-response for my research?
A biphasic dose-response has significant implications for data interpretation and experimental design:
-
"The dose makes the poison" is not always applicable: The traditional toxicological principle that a higher dose results in a greater effect does not hold true for biphasic responses.[6]
-
Low-dose effects may be missed: Standard dose-response studies that only test high concentrations might fail to identify the stimulatory effects that occur at lower doses.[2]
-
Difficulty in determining EC50/IC50: Standard sigmoidal models are not appropriate for fitting biphasic data, which can lead to inaccurate estimates of potency.[7] Specialized biphasic models are required for accurate analysis.[8]
Troubleshooting Guide
Issue 1: My dose-response curve for this compound is not sigmoidal and appears to be "U-shaped" or "inverted U-shaped".
-
Possible Cause 1: Genuine Biphasic Response. The observed curve may be a true biological phenomenon. Biphasic responses are observed across various fields, including toxicology and pharmacology.
-
Solution: Do not discard the data. Re-evaluate your experimental design to ensure you have captured the full dose-response range. It is crucial to use a sufficient number of concentrations, with at least 5-7 points spanning several orders of magnitude, to properly define the curve.[9]
-
-
Possible Cause 2: Experimental Artifact. In some cases, apparent biphasic curves can result from experimental errors.
-
Solution: Review your experimental protocol for potential issues such as compound precipitation at high concentrations, cytotoxicity assays interfering with the primary endpoint measurement, or issues with plate reader settings.
-
Issue 2: The biphasic response is not reproducible across experiments.
-
Possible Cause 1: Suboptimal Experimental Conditions. Minor variations in experimental conditions can influence the delicate balance of signaling pathways that lead to a biphasic response.
-
Solution: Tightly control all experimental parameters, including cell density, incubation time, and reagent concentrations. Ensure consistent cell passage number and health.
-
-
Possible Cause 2: Inappropriate Data Normalization. Incorrect normalization of your data can distort the shape of the dose-response curve.
-
Solution: Carefully review your data normalization procedures. Ensure that your positive and negative controls are behaving as expected.
-
Issue 3: Standard curve-fitting models do not fit my biphasic data well.
-
Possible Cause: Inappropriate Model Selection. Standard sigmoidal models, such as the four-parameter logistic (4PL) model, are not designed to fit biphasic data.
Data Presentation
The following table provides a hypothetical example of quantitative data that would generate a biphasic dose-response curve for this compound in a cell viability assay.
| This compound Concentration (log M) | This compound Concentration (nM) | % Cell Viability (Mean) | Standard Deviation |
| -10 | 0.1 | 105 | 4.2 |
| -9 | 1 | 115 | 5.1 |
| -8 | 10 | 120 | 4.8 |
| -7 | 100 | 95 | 3.9 |
| -6 | 1000 | 50 | 6.2 |
| -5 | 10000 | 20 | 3.1 |
| -4 | 100000 | 5 | 1.8 |
Experimental Protocols
Detailed Methodology for Generating a Dose-Response Curve for this compound
This protocol outlines the key steps for generating a robust dose-response curve, with special considerations for potentially biphasic compounds.
-
Cell Culture and Seeding:
-
Culture cells under standard conditions to ensure they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Compound Preparation and Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound to create a wide range of concentrations. For potentially biphasic compounds, it is recommended to use at least 9 doses spanning four orders of magnitude.[9]
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with a medium containing the different concentrations of this compound.
-
Include appropriate controls: a vehicle control (medium with solvent only) and a positive control for inhibition.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on the specific assay and cell type.
-
-
Endpoint Measurement:
-
Measure the desired biological endpoint (e.g., cell viability using an MTT or CellTiter-Glo assay, enzyme activity, gene expression).
-
-
Data Analysis:
Mandatory Visualizations
Caption: Hypothetical biphasic dose-response curve for this compound.
Caption: Hypothetical dual signaling pathway for this compound.
Caption: Troubleshooting workflow for biphasic dose-response curves.
References
- 1. Biphasic Dose-Response → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 2. endocrinesciencematters.org [endocrinesciencematters.org]
- 3. What Is a Non-Monotonic Dose-Response Curve, and How Does It Relate to EDCs? → Learn [pollution.sustainability-directory.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A unified approach to dissecting biphasic responses in cell signaling | eLife [elifesciences.org]
- 6. What Is a Non-Monotonic Dose-Response Curve and Why Is It Significant for EDCs? → Learn [pollution.sustainability-directory.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. graphpad.com [graphpad.com]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rdw.rowan.edu [rdw.rowan.edu]
BP14979 experimental variability and reproducibility
Technical Support Center: Exemplarinib (EX-12345)
Welcome to the technical support center for Exemplarinib (EX-12345). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Exemplarinib, focusing on addressing potential issues of variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Exemplarinib (EX-12345)?
A1: Exemplarinib is a potent and selective inhibitor of the tyrosine kinase receptor, TK-R1. By binding to the ATP-binding pocket of the TK-R1 kinase domain, Exemplarinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the MAP-Kinase (MAPK) and PI3K/AKT pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in TK-R1 overexpressing cancer cells.
Q2: What is the recommended solvent and storage condition for Exemplarinib?
A2: Exemplarinib is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving Exemplarinib in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. This stock solution should be stored at -20°C for up to 6 months or at -80°C for up to 12 months. For in vivo studies, the stock solution can be further diluted in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
Q3: We are observing significant variability in our IC50 values for Exemplarinib in our cell-based assays. What could be the cause?
A3: Variability in IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common sources of variability include inconsistencies in cell passage number, seeding density, and the specific batch of fetal bovine serum (FBS) used.
Q4: Can Exemplarinib be used in animal models?
A4: Yes, Exemplarinib has been validated for use in various preclinical animal models, including xenograft models in immunocompromised mice. The recommended starting dose for oral gavage is 25 mg/kg, administered once daily. However, the optimal dose and schedule may vary depending on the specific animal model and tumor type.
Troubleshooting Guides
Issue 1: High Variability in In Vitro IC50 Values
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure that cells are healthy and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Over- or under-confluent cells will respond differently to the compound. |
| Serum Lot-to-Lot Variability | Test and qualify new lots of Fetal Bovine Serum (FBS) before use in large-scale screening experiments. Different lots of FBS can contain varying levels of growth factors that may interfere with the activity of Exemplarinib. |
| Compound Stability in Media | Prepare fresh dilutions of Exemplarinib in culture media for each experiment. The compound may degrade over time when diluted in aqueous solutions at 37°C. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of 96- or 384-well plates for experimental samples. Instead, fill these wells with sterile PBS or media. |
Issue 2: Poor In Vivo Efficacy or High Toxicity
| Potential Cause | Recommended Solution |
| Suboptimal Formulation | Ensure the compound is fully dissolved in the vehicle. Sonication may be required. Prepare the formulation fresh before each administration. |
| Incorrect Dosing Route | Confirm the appropriate route of administration for your animal model. For Exemplarinib, oral gavage is the recommended route. |
| Animal Strain Differences | Be aware that different mouse or rat strains can exhibit varied metabolic profiles, affecting the pharmacokinetics and efficacy of the compound. |
| Tumor Burden at Start of Treatment | Initiate treatment when tumors have reached a consistent and specified size (e.g., 100-150 mm³). A large variation in initial tumor volume will lead to high variability in efficacy data. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of Exemplarinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H460 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer Exemplarinib (e.g., 25 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint or at the end of the study period. Tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations
Caption: Simplified signaling pathway of Exemplarinib (EX-12345) action.
Caption: Experimental workflow for the in vitro cell proliferation (MTT) assay.
Addressing BP14979 tachyphylaxis in long-term studies
Welcome to the technical support center for BP14979. This resource provides troubleshooting guidance and answers to frequently asked questions regarding tachyphylaxis observed in long-term studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell-based assays after repeated or prolonged exposure. What is the likely cause?
A1: This phenomenon is likely tachyphylaxis, a rapid decrease in drug responsiveness.[1][2] For G-protein coupled receptor (GPCR) agonists like this compound, this is often caused by receptor desensitization and internalization.[3][4][5] Continuous receptor stimulation can trigger phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs).[3][6] This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein and can target it for endocytosis (internalization), effectively removing it from the cell surface.[3][4][5]
Q2: What is the proposed signaling pathway for this compound and how does it relate to tachyphylaxis?
A2: this compound is an agonist for a Gs-coupled receptor. Upon binding, it initiates a signaling cascade that results in the production of cyclic AMP (cAMP). The desensitization process, which leads to tachyphylaxis, is a direct consequence of regulatory mechanisms that prevent overstimulation of this pathway. This involves receptor phosphorylation by GRKs, β-arrestin recruitment, and subsequent receptor internalization.[3][4][5]
Figure 1. this compound signaling and tachyphylaxis pathway.
Q3: How can we experimentally confirm that the diminished response is due to receptor internalization?
A3: A receptor internalization assay is the most direct method.[7] This can be performed using several techniques, such as flow cytometry or immunofluorescence microscopy, to quantify the amount of receptor remaining on the cell surface after agonist treatment. A detailed protocol is provided in the "Experimental Protocols" section below.[8][9]
Q4: Are there strategies to mitigate or prevent this compound tachyphylaxis in our long-term experiments?
A4: Yes, several strategies can be employed:
-
Intermittent Dosing: Instead of continuous exposure, use a "washout" period to allow for receptor resensitization to the cell surface.[10]
-
Dose Reduction: Use the lowest effective concentration of this compound to minimize receptor overstimulation.
-
Drug Holidays: A complete cessation of the drug for a period may help restore baseline responsiveness.[10][11]
-
Combination Therapy: In some systems, using a complementary mechanism drug alongside this compound may help maintain the desired biological effect.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing issues of reduced efficacy with this compound.
Figure 2. Troubleshooting workflow for diminished this compound response.
Quantitative Data Summary
The following tables summarize typical data observed in studies investigating this compound tachyphylaxis.
Table 1: Effect of Continuous vs. Intermittent this compound Exposure on cAMP Production
| Dosing Regimen (24h) | This compound Concentration | Peak cAMP Response (pmol/well) | Sustained cAMP Response (at 24h) |
| Continuous | 100 nM | 150.2 ± 8.5 | 35.6 ± 4.1 |
| Intermittent (1h on, 3h off) | 100 nM | 145.8 ± 9.1 | 110.4 ± 7.8 |
| Vehicle Control | N/A | 5.3 ± 1.2 | 5.1 ± 1.5 |
Table 2: Receptor Internalization Following this compound Treatment
| Treatment Duration | This compound Concentration | Surface Receptor Expression (% of Control) |
| 1 hour | 100 nM | 68.3% ± 5.5% |
| 4 hours | 100 nM | 41.7% ± 4.8% |
| 24 hours | 100 nM | 22.5% ± 3.9% |
| 24 hours (Washout at 4h) | 100 nM | 85.1% ± 6.2% |
Experimental Protocols
Protocol 1: Quantification of cAMP Production
This protocol is for measuring intracellular cAMP levels following this compound stimulation, a key method for assessing Gs-coupled GPCR activation.[12][13][14]
-
Cell Culture: Plate HEK293 cells stably expressing the target receptor in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Stimulation: Add this compound at various concentrations (for dose-response) or at a fixed concentration for a time-course experiment. Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Lysis: After the desired incubation time, remove the medium and lyse the cells using the lysis buffer provided by your cAMP assay kit.
-
Detection: Perform the cAMP measurement following the manufacturer's instructions (e.g., TR-FRET, luminescence, or ELISA-based kits).
-
Data Analysis: Calculate the concentration of cAMP produced in each well. For dose-response curves, calculate the EC50 value.
Protocol 2: Receptor Internalization Assay via Flow Cytometry
This protocol quantifies the change in cell surface receptor expression.[8]
-
Cell Preparation: Culture cells expressing an epitope-tagged version of the receptor (e.g., HA-tag or FLAG-tag) in 6-well plates.
-
Treatment: Treat the cells with this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 30, 60, 240 minutes) at 37°C.
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Primary Antibody Staining: Resuspend cells in ice-cold FACS buffer (PBS + 2% FBS). Add a primary antibody targeting the extracellular epitope tag. Incubate on ice for 45 minutes to prevent further internalization.[8]
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG). Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells three times with cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and analyze using a flow cytometer.
-
Data Analysis: Gate on the live cell population and measure the geometric mean fluorescence intensity (MFI). The MFI is proportional to the number of receptors on the cell surface. Normalize the MFI of treated samples to the vehicle control (time 0) to determine the percentage of remaining surface receptors.
References
- 1. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 9. Internalization assay [bio-protocol.org]
- 10. droracle.ai [droracle.ai]
- 11. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 12. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP assays in GPCR drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Minimizing BP14979 degradation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of BP14979, with a focus on minimizing degradation in stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective partial agonist for the Dopamine D3 receptor (D3R). Its mechanism of action involves binding to and activating D3Rs, which are G protein-coupled receptors. Activation of D3R can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of organic compounds like this compound. It is a polar aprotic solvent with excellent solvating properties for a wide range of organic and inorganic compounds.[1] Anhydrous DMSO is recommended for moisture-sensitive compounds.
Q4: How should I store my this compound stock solution?
A4: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 4°C for a limited time, but prolonged storage at this temperature is not recommended due to the potential for degradation.
Q5: How can I check for degradation of my this compound stock solution?
A5: While specific degradation products of this compound are not well-documented in publicly available literature, you can assess the purity and integrity of your stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues that may arise during the preparation, storage, and use of this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in experiments | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (see FAQs). Perform a quality control check of the stock solution using HPLC or LC-MS if available. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Improper solvent used for stock solution. | Use high-purity, anhydrous DMSO to prepare stock solutions. | |
| Precipitate formation in stock solution upon thawing | Poor solubility at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, sonication may be used. Ensure the final concentration in your assay medium is below the solubility limit. |
| Contamination of the stock solution. | Use sterile filtration with a Teflon or nylon membrane for the DMSO stock. Do not use cellulose (B213188) acetate (B1210297) membranes.[2][1] | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation. | Use tightly sealed vials for storage. Allow vials to equilibrate to room temperature before opening to minimize condensation. |
| Photodegradation. | Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil. | |
| pH-mediated hydrolysis. | While specific data for this compound is unavailable, related phenylpiperazine compounds can be susceptible to pH-dependent degradation. Prepare stock solutions in a neutral, aprotic solvent like DMSO. When diluting into aqueous buffers for experiments, prepare fresh dilutions and use them promptly. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 398.55 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Dopamine D3 Receptor (D3R) Functional Assay: cAMP Measurement
This protocol provides a general framework for a functional assay to measure the effect of this compound on cAMP levels in cells expressing the D3R.
Materials:
-
HEK293 or CHO cells stably expressing the human Dopamine D3 Receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based).
-
White or black 96-well or 384-well microplates (depending on the assay kit).
Procedure:
-
Cell Seeding: Seed the D3R-expressing cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of Forskolin (a known adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (e.g., EC80). The final DMSO concentration in the well should be kept low (typically <0.5%) to avoid solvent effects.
-
Assay: a. Remove the cell culture medium from the wells and wash with assay buffer. b. Add IBMX (a phosphodiesterase inhibitor) to the assay buffer to prevent cAMP degradation. c. Add the diluted this compound solutions to the wells. d. Add the Forskolin solution to all wells except the basal control. e. Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
References
Validation & Comparative
Comparing BP14979 and ropinirole for dopamine receptor affinity
A Comprehensive Comparison of Dopamine (B1211576) Receptor Affinity: BP14979 versus Ropinirole (B1195838)
This guide provides a detailed comparison of the dopamine receptor affinities of two compounds: this compound, a novel D3 receptor partial agonist, and ropinirole, a well-established non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their binding profiles, functional activities, and the experimental methodologies used for their characterization.
Overview of Compounds
This compound is a dopamine D3 receptor partial agonist that has been investigated for its potential in treating substance use disorders.[1][2] It exhibits a high affinity and selectivity for the D3 receptor over the D2 receptor, a characteristic that is being explored for therapeutic advantages.[1]
Ropinirole is a non-ergoline dopamine agonist that preferentially binds to D2-like dopamine receptors (D3 > D2 > D4).[3][4] It is a full agonist at human D2, D3, and D4 receptors and is clinically used to manage conditions associated with dopamine deficiency.
Quantitative Comparison of Dopamine Receptor Binding Affinity
The binding affinities of this compound and ropinirole for the human dopamine D2, D3, and D4 receptor subtypes are summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| This compound | hD2 | 192 | [1] |
| hD3 | ~1 | [1] | |
| hD4 | Not Reported | ||
| Ropinirole | hD2 | 39.8 | |
| hD3 | 1.99 | ||
| hD4 | 158.5 |
hD2, hD3, hD4 refer to the human dopamine receptor subtypes.
Functional Activity at Dopamine Receptors
Beyond binding affinity, the functional activity of a compound at a receptor is crucial for its pharmacological effect.
-
This compound acts as a partial agonist at the human D3 receptor, with an intrinsic activity of 32% ± 2.6% and an EC50 of 0.7 ± 0.3 nM.[1] In contrast, it behaves as an antagonist at the human D2 receptor.[1]
-
Ropinirole is a full agonist at human D2, D3, and D4 dopamine receptors. Its functional potency, as measured by microphysiometry, is highest at the D3 receptor.[3]
| Compound | Receptor Subtype | Functional Activity | pEC50 | Reference |
| This compound | hD3 | Partial Agonist | 9.15 (EC50 = 0.7 nM) | [1] |
| hD2 | Antagonist | - | [1] | |
| Ropinirole | hD2 | Full Agonist | 7.4 | [3] |
| hD3 | Full Agonist | 8.4 | [3] | |
| hD4 | Full Agonist | 6.8 | [3] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of compounds to dopamine receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitor constant (Ki) of a test compound at dopamine D2, D3, and D4 receptors.
Materials:
-
Membrane preparations from cells stably expressing human dopamine D2, D3, or D4 receptors.
-
Radioligand: [3H]-Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test compounds: this compound and ropinirole.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., haloperidol (B65202) or butaclamol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]-Spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol describes a general method to assess the functional activity of compounds at Gi/o-coupled dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a compound acts as an agonist, partial agonist, or antagonist at D2-like dopamine receptors and to quantify its potency (EC50 or IC50).
Materials:
-
Cells stably expressing the human dopamine D2 or D3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: this compound and ropinirole.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based).
-
Cell culture medium and reagents.
-
96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the cells in microplates and allow them to attach and grow overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a fixed concentration of a known agonist (e.g., dopamine or quinpirole) in the presence of forskolin.
-
-
Forskolin Stimulation: For Gi/o-coupled receptors, stimulate the cells with forskolin to induce a measurable level of cAMP. The activation of the Gi/o pathway by an agonist will inhibit this forskolin-induced cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 value and the maximum effect (Emax).
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
Conclusion
This comparative guide highlights the distinct dopamine receptor affinity and functional profiles of this compound and ropinirole. This compound is a potent and selective D3 receptor partial agonist with antagonist activity at the D2 receptor. In contrast, ropinirole is a full agonist at D2, D3, and D4 receptors, with a preference for the D3 receptor. These differences in their interaction with dopamine receptor subtypes are fundamental to their distinct pharmacological effects and therapeutic applications. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize such compounds, enabling researchers to design and interpret studies in the field of dopamine receptor pharmacology.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropinirole, a dopamine agonist with high D3 affinity, reduces proactive inhibition: A double-blind, placebo-controlled study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
BP14979: A Comparative Selectivity Profile Against Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BP14979's Performance Against Alternative Dopamine (B1211576) Agonists with Supporting Experimental Data.
This compound is a novel dopamine agonist characterized by its high affinity and partial agonist activity at the dopamine D3 receptor. This profile suggests potential therapeutic applications where selective D3 receptor modulation is desired. This guide provides a comparative analysis of this compound's selectivity against other established dopamine agonists—Bromocriptine, Ropinirole (B1195838), Pramipexole, and Apomorphine—across the five dopamine receptor subtypes (D1-D5). The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Binding Affinity and Functional Potency
The selectivity of a dopamine agonist is determined by its binding affinity (Ki) and functional potency (EC50) at each receptor subtype. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a compound that produces 50% of the maximal possible effect and is a measure of the compound's potency in a functional assay.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of this compound and Other Dopamine Agonists
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | Data not available | 192[1] | ~1[1] | Data not available | Data not available |
| Bromocriptine | 1659[2] | 12.2[2] | 12.2[2] | 59.7[2] | 1691[2] |
| Ropinirole | >10,000 | 29[3] | Data not available | Data not available | Data not available |
| Pramipexole | >10,000[4] | 3.9[5] | 0.5[5] | 5.1[2] | Data not available |
| Apomorphine | Data not available | High Affinity[6] | High Affinity[6] | Data not available | High Affinity[6] |
Table 2: Functional Potency (EC50, nM) of this compound and Other Dopamine Agonists
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | Data not available | Antagonist | 0.7 (partial agonist)[1] | Data not available | Data not available |
| Bromocriptine | Data not available | 3.68 (effective concentration)[7] | Data not available | Data not available | Data not available |
| Ropinirole | Data not available | ~39.8 (pEC50 = 7.4)[8] | ~4.0 (pEC50 = 8.4)[8] | ~158.5 (pEC50 = 6.8)[8] | Data not available |
| Pramipexole | Data not available | Data not available | Data not available | Data not available | Data not available |
| Apomorphine | Data not available | 35.1[9] | Data not available | Data not available | Data not available |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections detail the typical methodologies used to determine binding affinity and functional potency at dopamine receptors.
Radioligand Binding Assays for Determining Ki
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of test compounds for dopamine receptor subtypes (D1, D2, D3, D4, D5).
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human dopamine receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype being tested (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3).
-
Test compounds (this compound and other dopamine agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target dopamine receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the appropriate radioligand.
-
Varying concentrations of the unlabeled test compound (for competition binding).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Determining EC50 (cAMP Assay)
Functional assays measure the biological response resulting from a compound binding to and activating a receptor. For dopamine receptors, cyclic AMP (cAMP) modulation is a common downstream signaling pathway that is measured.
Objective: To determine the functional potency (EC50) of test compounds at dopamine receptor subtypes.
Materials:
-
Cell lines stably expressing a specific human dopamine receptor subtype (e.g., HEK293 or CHO cells).
-
Test compounds (this compound and other dopamine agonists).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader capable of detecting the signal from the cAMP assay kit.
Procedure:
-
Cell Culture and Plating: Cells are cultured under standard conditions and seeded into 96- or 384-well plates and grown to a suitable confluency.
-
Compound Treatment:
-
For Gs-coupled receptors (D1 and D5): The cell culture medium is removed and replaced with assay buffer containing varying concentrations of the test compound.
-
For Gi-coupled receptors (D2, D3, and D4): The cells are first stimulated with a fixed concentration of forskolin to induce cAMP production. Then, varying concentrations of the test compound are added to measure the inhibition of the forskolin-induced cAMP increase.
-
-
Incubation: The plates are incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. For agonists at Gi-coupled receptors, this will be an IC50 value representing the concentration that inhibits 50% of the forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase to increase intracellular cAMP levels. The D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow for Receptor Selectivity Profiling
The process of determining the selectivity profile of a compound like this compound involves a series of well-defined experimental steps, starting from receptor preparation to data analysis.
Caption: Workflow for determining the dopamine receptor selectivity profile of a test compound.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating BP14979 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods for validating the target engagement of BP14979, a dopamine (B1211576) D3 receptor (DRD3) partial agonist. We will objectively compare its performance with alternative DRD3 ligands and provide the supporting experimental data and protocols necessary for replication and further investigation.
Dopamine D3 Receptor Signaling Pathway
This compound acts as a partial agonist at the dopamine D3 receptor, a G protein-coupled receptor (GPCR). Upon binding, it modulates downstream signaling pathways, influencing neuronal activity. The following diagram illustrates the basic signaling cascade initiated by a D3 receptor agonist.
Caption: Simplified signaling pathway of a dopamine D3 receptor agonist.
Comparative Analysis of In Vivo Receptor Occupancy
The in vivo target engagement of this compound and alternative DRD3-targeting compounds has been quantified using Positron Emission Tomography (PET) and ex vivo autoradiography. The following table summarizes the dopamine D3 and D2 receptor occupancy data for these compounds at various doses.
| Compound | Method | Species | Dose | DRD3 Occupancy (%) | DRD2 Occupancy (%) | Reference |
| This compound | PET with [11C]-(+)-PHNO | Human | 1 mg (single dose) | Varies with time | Varies with time | [1][2][3] |
| 3 mg (single dose) | Higher than DRD2 | Lower than DRD3 | [1][2][3] | |||
| 10 mg (single dose) | Higher than DRD2 | Lower than DRD3 | [1][2][3] | |||
| 30 mg (single dose) | Higher than DRD2 | Lower than DRD3 | [1][2][3] | |||
| Cariprazine (B1246890) | PET with [11C]-(+)-PHNO | Human | 1 mg/day (15 days) | 76 | 45 | [4][5] |
| 3 mg/day (15 days) | 92 | 79 | [4][5] | |||
| 12 mg/day (15 days) | ~100 | ~100 | [4][5] | |||
| SB-277011A | Ex vivo with [3H]-(+)-PHNO | Rat | 10 mg/kg | High in DRD3-rich regions | Low in DRD2-rich regions | [6] |
| Ex vivo autoradiography | Rat | 10 mg/kg | 77 | Not specified | [7] | |
| GSK598809 | PET with [11C]-(+)-PHNO | Human | Single dose | 72-89 | Not specified | [8][9] |
Experimental Workflows and Protocols
Positron Emission Tomography (PET) Imaging Workflow
PET imaging with a suitable radioligand is a powerful non-invasive technique to quantify receptor occupancy in the living brain. The workflow for a typical [11C]-(+)-PHNO PET study to determine DRD3/DRD2 occupancy is outlined below.
Caption: Workflow for in vivo receptor occupancy measurement using PET.
Detailed Experimental Protocol: [11C]-(+)-PHNO PET Imaging
This protocol is a generalized procedure based on published studies for determining DRD3 and DRD2 receptor occupancy in humans[1][10][11].
1. Subject Preparation:
-
Subjects undergo a thorough medical and psychiatric screening.
-
A baseline PET scan is performed without any drug administration to determine baseline receptor availability.
-
On a separate day, the subject is administered a single dose of the test compound (e.g., this compound) at a specified time before the PET scan.
2. Radioligand and PET Scanning:
-
The radioligand [11C]-(+)-PHNO is synthesized and prepared for intravenous injection.
-
The subject is positioned in the PET scanner, and a transmission scan is acquired for attenuation correction.
-
A bolus injection of [11C]-(+)-PHNO is administered intravenously.
-
A dynamic PET scan is acquired for 90-120 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.
3. Image and Data Analysis:
-
PET data are reconstructed into a series of 3D images over time.
-
Regions of interest (ROIs) corresponding to DRD3-rich areas (e.g., globus pallidus, substantia nigra) and DRD2-rich areas (e.g., caudate, putamen) are delineated on co-registered MRI scans.
-
Time-activity curves for each ROI are generated.
-
Kinetic modeling (e.g., using a two-tissue compartment model or simplified reference tissue model) is applied to the time-activity curves and the arterial input function to estimate the binding potential (BPND) of the radioligand in each ROI.
-
Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline scan:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100
-
Ex Vivo Autoradiography Workflow
Ex vivo autoradiography is an invasive technique used in preclinical animal models to assess receptor occupancy.
Caption: Workflow for ex vivo receptor occupancy measurement.
Detailed Experimental Protocol: Ex Vivo Receptor Autoradiography
This protocol is a generalized procedure based on published methods for ex vivo dopamine receptor occupancy in rodents[6][7][12][13].
1. Animal Treatment:
-
Animals (e.g., rats) are administered the test compound (e.g., SB-277011A) or vehicle via a specific route (e.g., intraperitoneal injection).
-
After a predetermined time, a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]7-OH-DPAT for DRD3) is injected intravenously.
-
At the time of peak brain uptake of the radioligand, the animals are euthanized, and their brains are rapidly extracted and frozen.
2. Tissue Preparation:
-
The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
The sections are thaw-mounted onto microscope slides.
3. Autoradiography:
-
The slides are apposed to a phosphor imaging screen or autoradiographic film for a specific duration to detect the radioactive signal.
-
For in vitro displacement assays, sections from untreated animals can be incubated with the radioligand in the presence or absence of varying concentrations of the unlabeled test compound.
4. Data Analysis:
-
The imaging screen is scanned, or the film is developed to visualize the distribution and density of the radioligand binding.
-
Regions of interest are drawn over specific brain areas, and the optical density or photostimulated luminescence is quantified.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.
Logical Framework for In Vivo Target Engagement Validation
Validating in vivo target engagement is a critical step in drug development. It provides evidence that the drug reaches its intended target in a living organism at concentrations sufficient to elicit a pharmacological response.
Caption: Logical steps for validating in vivo target engagement.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining dopamine D3 receptor occupancy by antipsychotic drugs via [3H]7-OH-DPAT ex vivo autoradiography and its cross-validation via c-fos immunohistochemistry in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of a Novel Compound's Cross-Reactivity Profile at Human Serotonin Receptors
This guide provides a comparative analysis of the cross-reactivity of a hypothetical novel compound, designated "Compound X," with various human serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is illustrative, designed to serve as a template for researchers and drug development professionals in evaluating the selectivity and potential off-target effects of new chemical entities targeting the serotonergic system. The guide includes detailed experimental protocols and visual representations of key methodologies and signaling pathways.
Data Summary
The following table summarizes the binding affinity (Ki) and functional activity (EC50) of Compound X and a selection of reference compounds at several key serotonin receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Receptor Subtype | Compound X (Ki, nM) | Serotonin (Ki, nM) | Ketanserin (Ki, nM) | 8-OH-DPAT (Ki, nM) | Compound X (EC50, nM) | Serotonin (EC50, nM) |
| 5-HT1A | 15 | 1.2 | >1000 | 0.8 | 25 (Agonist) | 2.1 |
| 5-HT2A | 5 | 3.5 | 1.1 | >1000 | 8 (Antagonist) | 5.2 |
| 5-HT2B | 50 | 2.8 | 2.5 | >1000 | 95 (Antagonist) | 4.1 |
| 5-HT2C | 150 | 4.1 | 8.9 | >1000 | >1000 | 6.3 |
| 5-HT7 | 8 | 0.9 | 50 | 22 | 12 (Agonist) | 1.5 |
Data is hypothetical for illustrative purposes.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[1][2][3] This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor subtype of interest are prepared from cultured cells (e.g., HEK293, CHO).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA) is used.
-
Incubation: A constant concentration of the radioligand (e.g., [3H]5-HT, [3H]Ketanserin, [3H]8-OH-DPAT) is incubated with the cell membranes and a range of concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a common method.[4]
Protocol for a Gs-coupled receptor (e.g., 5-HT7):
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.
-
Incubation: Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve.
Protocol for a Gi-coupled receptor (e.g., 5-HT1A):
-
Cell Culture and Plating: As described for Gs-coupled receptors.
-
Forskolin (B1673556) Stimulation: Cells are treated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Treatment: Concurrently, cells are treated with varying concentrations of the test compound.
-
Incubation, Lysis, and Quantification: As described for Gs-coupled receptors.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured, and the IC50 (for antagonists) or EC50 (for agonists, reflecting inhibition) is determined.
Functional Assays (Calcium Flux Measurement)
For Gq-coupled receptors, such as the 5-HT2 family, activation leads to an increase in intracellular calcium.[5] This can be measured using fluorescent calcium indicators.
Protocol:
-
Cell Culture and Plating: As described previously.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of the test compound.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the compound concentration to determine the EC50. For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist, and the inhibition of the agonist's response is measured.
Visualizations
Experimental workflow for a typical GPCR functional assay.
Simplified signaling pathway of the Gq-coupled 5-HT2A receptor.
References
- 1. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
A Head-to-Head Comparison of BP14979 and Other D3 Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel dopamine (B1211576) D3 partial agonist, BP14979, with other prominent D3 partial agonists: aripiprazole (B633), brexpiprazole, cariprazine, and buspirone (B1668070). The information presented is intended to assist researchers in evaluating the pharmacological profile of this compound in the context of existing therapeutic agents.
Summary of Quantitative Data
The following tables summarize the key in vitro pharmacological parameters of this compound and its comparators at the human dopamine D3 and D2 receptors. This data is essential for understanding the potency, efficacy, and selectivity of these compounds.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs. D2 Selectivity Ratio |
| This compound | ~1[1] | 192[1] | ~192-fold |
| Aripiprazole | 0.8 | 0.34 | 0.425 |
| Brexpiprazole | 1.1[2] | 0.30[2] | 0.27 |
| Cariprazine | 0.085-0.3[3] | 0.49-0.71[3] | ~3-6-fold[3] |
| Buspirone | ~98[4][5] | 484[4] | ~4.9-fold |
Note: A higher D3 vs. D2 selectivity ratio indicates greater selectivity for the D3 receptor. For aripiprazole and brexpiprazole, the ratio is less than 1, indicating higher affinity for the D2 receptor.
Table 2: In Vitro Functional Activity at the D3 Receptor
| Compound | Efficacy (Emax, % Intrinsic Activity) | Potency (EC50, nM) |
| This compound | 32% ± 2.6%[1] | 0.7 ± 0.3[1] |
| Aripiprazole | Partial Agonist (Emax not specified in direct comparison)[1][6] | Partial Agonist (EC50 not specified in direct comparison)[1] |
| Brexpiprazole | Partial Agonist (Emax not specified) | Partial Agonist (EC50 not specified) |
| Cariprazine | Partial Agonist (Emax not specified) | Partial Agonist (EC50 not specified) |
| Buspirone | Antagonist activity noted in some functional assays[5] | Not Applicable (as antagonist) |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize D3 partial agonists.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of a test compound for the dopamine D3 and D2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D3 or D2 receptors.
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-spiperone or [125I]-iodosulpride).
-
Test compounds (this compound and comparators) at a range of concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assays
cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are functional assays used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR), such as the D3 receptor, that is coupled to the inhibition of adenylyl cyclase.
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D3 receptor, and thereby determine its efficacy (Emax) and potency (EC50).
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds (this compound and comparators) at a range of concentrations.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cells are seeded in microplates and allowed to attach overnight.
-
The cells are then pre-incubated with varying concentrations of the test compound.
-
Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.
-
The plates are incubated for a specific duration to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data is plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound.
-
The efficacy (Emax), which is the maximal inhibition achieved by the compound, and the potency (EC50), the concentration of the compound that produces 50% of its maximal effect, are determined from the resulting dose-response curve.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, which is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. ovid.com [ovid.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Modification of cocaine self-administration by buspirone (buspar®): potential involvement of D3 and D4 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Functional Assays to Confirm BP14979 Partial Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of functional assays to characterize the partial agonist activity of BP14979 at the dopamine (B1211576) D3 receptor (D3R). This compound is a known D3R partial agonist and also acts as an antagonist at the D2 receptor.[1] To objectively evaluate its performance, this document outlines key experimental methodologies and presents expected data in comparison to a full D3R agonist, CJ-1639, and a D3R antagonist, HY-3-24.[2][3][4][5]
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, the receptor stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effector proteins. A primary consequence of D3R activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic Adenosine Monophosphate (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G-protein independent signaling cascades.
Experimental Comparison of this compound, Full Agonist, and Antagonist
To confirm the partial agonism of this compound, three key functional assays are recommended: a GTPγS binding assay, a cAMP accumulation assay, and a β-arrestin recruitment assay. The expected outcomes for this compound, a full agonist (CJ-1639), and an antagonist (HY-3-24) are summarized below.
Data Presentation
Table 1: Comparative Efficacy (Emax) and Potency (EC50/IC50) in Functional Assays
| Assay | Parameter | This compound (Partial Agonist) | CJ-1639 (Full Agonist) | HY-3-24 (Antagonist) |
| GTPγS Binding | Emax (% of Full Agonist) | 30-60% | 100% | 0% |
| EC50 (nM) | 1-10 | 0.5-5 | N/A | |
| cAMP Accumulation (inhibition) | Emax (% of Full Agonist) | 30-60% | 100% | 0% |
| EC50 (nM) | 0.5-5 | 0.1-2 | N/A | |
| β-Arrestin Recruitment | Emax (% of Full Agonist) | 20-50% | 100% | 0% |
| EC50 (nM) | 5-50 | 1-10 | N/A | |
| Antagonist Mode (vs. Full Agonist) | IC50 (nM) | 10-100 | N/A | 1-10 |
Note: The values presented are hypothetical and representative for illustrative purposes.
A key characteristic of a partial agonist is its ability to act as an antagonist in the presence of a full agonist. When co-incubated with a full agonist like CJ-1639, this compound is expected to inhibit the maximal response of the full agonist.
Detailed Experimental Protocols
GTPγS Binding Assay
This assay measures the direct activation of G-proteins by the receptor and is useful for differentiating full and partial agonists.[6][7][8][9]
Experimental Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D3 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), varying concentrations of the test compound (this compound, CJ-1639, or HY-3-24), and 10 µM GDP.
-
Initiation: Start the reaction by adding 0.1 nM [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plates, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Dose-response curves are generated to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of D3R activation on the downstream effector, adenylyl cyclase.[10][11][12][13][14]
Experimental Workflow:
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human D3R in 96-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 30 minutes at 37°C.
-
Stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions.
-
Detection: Determine the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated D3R, providing insights into receptor desensitization and potential for biased signaling.[15][16][17][18][19]
Experimental Workflow:
Methodology:
-
Cell Line: Utilize a commercially available cell line, such as the PathHunter® β-arrestin cell line, that co-expresses the D3R fused to one fragment of β-galactosidase and β-arrestin fused to the complementing fragment.
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents containing the chemiluminescent substrate as per the manufacturer's protocol.
-
Signal Reading: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration to determine EC50 and Emax values.
Conclusion
The partial agonism of this compound at the dopamine D3 receptor can be robustly confirmed through a combination of functional assays. By comparing its activity profile to that of a known full agonist (CJ-1639) and a selective antagonist (HY-3-24), researchers can quantify its potency and intrinsic efficacy. The GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays provide a comprehensive characterization of this compound's interaction with the D3R, from proximal G-protein activation to downstream signaling and regulatory events. The expected lower maximal effect (Emax) compared to a full agonist across these assays is the hallmark of its partial agonist nature. This comparative approach is essential for understanding the pharmacological profile of this compound and guiding its further development.
References
- 1. Dopamine D3 receptor agonists as pharmacological tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. revvity.com [revvity.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 18. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Therapeutic Index: BP14979 Versus Older Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of the novel dopamine (B1211576) agonist BP14979 against established, older dopamine agonists. The objective is to offer a clear, data-driven comparison to inform research and drug development in the field of dopaminergic therapies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1] A higher TI generally indicates a safer drug. This guide compiles preclinical data on the therapeutic index of several older dopamine agonists, including apomorphine, bromocriptine, pergolide, pramipexole (B1678040), and ropinirole.
A comprehensive search for quantitative preclinical data on the therapeutic index of this compound, specifically LD50 (median lethal dose) and ED50 (median effective dose) values, did not yield specific figures. Clinical trial information for this compound is available for conditions such as Restless Legs Syndrome and premature ejaculation, but detailed dose-response data for efficacy and toxicity are not publicly available.[2][3] Therefore, a direct quantitative comparison of the therapeutic index of this compound with older dopamine agonists is not possible at this time.
This guide presents the available data for the established dopamine agonists to provide a benchmark for future assessments of novel compounds like this compound.
Data Presentation: Therapeutic Index of Dopamine Agonists
The following tables summarize the available preclinical data on the therapeutic index, LD50, and ED50 values for several older dopamine agonists. It is important to note that these values can vary depending on the animal model, route of administration, and the specific therapeutic or toxic effect being measured.
Table 1: Therapeutic Index and Lethal Dose (LD50) of Older Dopamine Agonists in Rodents
| Dopamine Agonist | Animal Model | Route of Administration | LD50 | Reference |
| Apomorphine | Rat | Oral | > 100 mg/kg | [4] |
| Bromocriptine | Mouse | Oral | > 1000 mg/kg | |
| Pergolide | Rat | Oral | > 50 mg/kg | [5] |
| Pramipexole | Mouse | Oral | > 80 mg/kg | |
| Ropinirole | Rat | Oral | > 50 mg/kg | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effective Dose (ED50) of Older Dopamine Agonists in Animal Models of Parkinson's Disease
| Dopamine Agonist | Animal Model | Efficacy Endpoint | ED50 | Reference |
| Apomorphine | 6-OHDA Rat | Contralateral rotations | ~0.1 mg/kg (s.c.) | [6] |
| Bromocriptine | MPTP-lesioned primate | Reversal of motor deficits | ~1-10 mg/kg (p.o.) | |
| Pergolide | 6-OHDA Rat | Contralateral rotations | ~0.05 mg/kg (i.p.) | |
| Pramipexole | 6-OHDA Rat | Contralateral rotations | ~0.1 mg/kg (s.c.) | [7] |
| Ropinirole | 6-OHDA Rat | Contralateral rotations | ~0.1-0.5 mg/kg (s.c.) | [8] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) in Rodents
This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a compound, adapted from standardized guidelines.[9][10][11]
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.
Procedure:
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., distilled water, saline, or a suspension in a vehicle like arachis oil). A range of doses is selected based on preliminary range-finding studies.
-
Administration: Animals are fasted overnight prior to dosing. The test substance is administered by oral gavage in a single dose. The volume administered is kept constant across all dose levels.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.
Assessment of Efficacy in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the creation and use of a common animal model to assess the efficacy of anti-Parkinsonian drugs.[6][12][13][14][15]
Objective: To evaluate the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.
Procedure:
-
Induction of Lesion:
-
Adult male Sprague-Dawley rats are anesthetized.
-
Using a stereotaxic frame, the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB). This selectively destroys dopaminergic neurons in the nigrostriatal pathway on one side of the brain.
-
-
Behavioral Testing (Drug-Induced Rotations):
-
Approximately 2-3 weeks after surgery, the extent of the lesion is assessed by administering a dopamine agonist (e.g., apomorphine).
-
Animals with successful lesions will exhibit robust contralateral (away from the lesioned side) rotations. The number of rotations is quantified over a set period.
-
-
Drug Efficacy Assessment:
-
Lesioned animals are administered the test compound (e.g., this compound or a reference dopamine agonist) at various doses.
-
The ability of the compound to induce contralateral rotations is measured. The dose that produces 50% of the maximum rotational response is determined as the ED50.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 and D3 Receptor Signaling Pathways
Dopamine agonists exert their effects by binding to and activating dopamine receptors. Older dopamine agonists are generally non-selective, acting on both D2 and D3 receptors, among others. This compound is reported to be a D3-preferring partial agonist. The diagrams below illustrate the canonical signaling pathways for D2 and D3 receptors.
Caption: Canonical Gαi/o-coupled signaling pathway of the Dopamine D2 receptor.
Caption: Key signaling pathways downstream of the Dopamine D3 receptor.[16][17][18]
Experimental Workflow for Therapeutic Index Assessment
The following diagram illustrates a typical workflow for assessing the therapeutic index of a novel dopamine agonist in a preclinical setting.
Caption: Preclinical workflow for determining the therapeutic index of a dopamine agonist.
Conclusion
This guide provides a comparative framework for assessing the therapeutic index of this compound relative to older dopamine agonists. While a direct quantitative comparison is currently limited by the lack of publicly available preclinical data for this compound, the information presented on established dopamine agonists offers a valuable reference point. The detailed experimental protocols and signaling pathway diagrams provide a foundation for designing and interpreting future studies aimed at characterizing the safety and efficacy profile of novel dopaminergic therapies. As more data on this compound becomes available, this guide can be updated to provide a more comprehensive and direct comparison.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 13. jove.com [jove.com]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 18. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent replication of published BP14979 findings
As an AI assistant, I must inform you that a search for published preclinical findings of BP14979 and their independent replication studies did not yield any peer-reviewed scientific papers or datasets. The available information is primarily from clinical trial registrations. Therefore, a direct comparison guide based on independent replication of published experimental data cannot be created at this time.
However, to provide a useful resource for researchers, scientists, and drug development professionals, this guide summarizes and compares the registered clinical trials for this compound. This information can offer insights into its therapeutic potential and the methodologies being used to evaluate its efficacy and safety in different patient populations.
Comparison of Registered Clinical Trials for this compound
The following table summarizes the key aspects of the clinical trials investigating this compound for various indications.
| Indication | Trial Phase | Patient Population | Intervention | Primary Outcome | Identifier |
| Binge Eating Disorder (BED) | Pilot Study | Female patients (18-65 years) with moderate to severe BED | BP1.4979 15 mg BID vs. Placebo | Change in the number of binge eating episodes per week | NCT05118906[1][2] |
| Essential Tremor | Not specified | Adults with Essential Tremor | BP1.4979 vs. Placebo | Change in tremor severity after four weeks | clinicaltrials.eu |
| Primary Premature Ejaculation | Proof of Concept | Adults with primary premature ejaculation | BP1.4979 vs. Placebo (on demand) | Increase in time to ejaculation | MedPath[3] |
| Restless Legs Syndrome (RLS) | Phase II | Patients with RLS | BP1.4979 15mg BID vs. Placebo | Efficacy and safety assessment | NCT03345953[4][5] |
Experimental Protocols in Clinical Trials
The general methodology across the registered trials for this compound follows a randomized, double-blind, placebo-controlled design. Below is a generalized workflow and specific details for each indication.
General Clinical Trial Workflow
The diagram below illustrates the typical workflow for the clinical trials of this compound, from patient recruitment to data analysis.
References
- 1. Pilot Study on BP1.4979 Effect on Binge Eating Disorders | Clinical Research Trial Listing ( Binge-Eating Disorder ) ( NCT05118906 ) [trialx.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. trial.medpath.com [trial.medpath.com]
- 4. biotechhunter.com [biotechhunter.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Ambiguity in Substance Identification and Lack of Specific Disposal Procedures for BP14979
Following a comprehensive search for "BP14979," it has been determined that there is no readily available Safety Data Sheet (SDS) for a chemical substance specifically identified by this designation. The search results yielded information for various products with "BP" in their names, which is a common abbreviation for the company BP p.l.c. (formerly British Petroleum), as well as for a Haier washer-dryer model that includes "this compound" in its numbering.
Specifically, the available information pertains to:
-
Safety Data Sheets for various BP products such as marine engine oil and industrial grease.[1][2]
-
A user manual for a Haier washer-dryer, model numbers HWD80-B14979, HWD100-B14979, and HWD120-B14979.[3]
-
A Safety Data Sheet for a product containing Cyclohexylamine and Methoxypropylamine, which is not explicitly named this compound.[4]
-
A Safety Data Sheet for BIOBAN™ BP-30 Preservative, which is a different chemical substance.[5]
Without a specific Safety Data Sheet for a chemical designated as this compound, it is not possible to provide the essential, immediate safety and logistical information regarding its proper disposal. The disposal procedures for chemical substances are highly specific and depend on their exact chemical composition, physical properties, and associated hazards. Providing generalized or incorrect disposal information would be unsafe and could lead to regulatory non-compliance.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
To ensure safe handling and proper disposal, it is imperative to:
-
Verify the exact chemical name and Chemical Abstracts Service (CAS) number for the substance . The designation "this compound" may be an internal product code, a batch number, or an incomplete identifier.
-
Obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier of the substance. The SDS is the primary source of information for chemical safety, including detailed disposal instructions.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on chemical waste management and disposal procedures.[6] They can provide specific instructions based on local, regional, and national regulations.
Due to the lack of specific data for a substance identified as "this compound," no quantitative data table or procedural diagram for disposal can be generated at this time. Accurate and safe chemical handling and disposal rely on precise identification of the substance.
References
Essential Safety and Operational Guide for Handling BP14979
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BP14979. As a novel research chemical with limited safety data, it is imperative to treat this compound as a potent, hazardous compound and to adhere to strict laboratory safety protocols.
Compound Identification and Properties
This compound is a selective dopamine (B1211576) D3 receptor (D3R) partial agonist. It is an investigational compound being studied for its potential therapeutic effects. Given its neuroactive properties, all handling procedures must be conducted with the utmost care to prevent accidental exposure.
| Property | Data |
| Synonyms | BP1,4979; BP 1.4979 |
| Chemical Name | N-((1r,4r)-4-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3-methoxypropanamide |
| CAS Number | 1000036-77-0 |
| Molecular Formula | C23H34N4O2 |
| Molecular Weight | 398.55 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) |
| Storage | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. |
Personal Protective Equipment (PPE)
Due to the lack of a formal Safety Data Sheet (SDS), a conservative approach to PPE is mandatory. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and splashes. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Experimental Protocols: Handling and Use
All procedures involving this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Preparation of Stock Solutions
-
Designated Workspace : Prepare the workspace within the chemical fume hood by lining it with absorbent pads.
-
Weighing : Use an analytical balance within the fume hood or a containment enclosure to weigh the powdered this compound.
-
Dissolving : Slowly add the solvent (e.g., DMSO) to the weighed powder in a suitable container. Cap the container and vortex or sonicate until fully dissolved.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage : Store the stock solution in a tightly sealed container at the recommended temperature (-20°C for long-term storage).
General Handling
-
Avoid creating dust when handling the powdered form.
-
Use dedicated spatulas and glassware.
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all waste as hazardous.
-
Wash hands thoroughly after removing gloves.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, absorbent pads, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Collect all cleanup materials in a sealed hazardous waste container. For large spills, contact your institution's EHS department immediately. |
Visualized Workflows and Relationships
The following diagrams illustrate the standard workflow for handling this compound and the logical relationships for ensuring safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
